3-Bromo-5-methoxypyridine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-bromo-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWUIWQMJFAWJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355758 | |
| Record name | 3-Bromo-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50720-12-2 | |
| Record name | 3-Bromo-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-methoxypyridine: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methoxypyridine is a substituted pyridine (B92270) derivative of significant interest in medicinal chemistry and organic synthesis. Its unique electronic and structural features make it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in key cross-coupling reactions.
Core Chemical Properties
This compound is a white to pale yellow crystalline or fused solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆BrNO | [2] |
| Molecular Weight | 188.02 g/mol | [2] |
| CAS Number | 50720-12-2 | [2] |
| Melting Point | 31-35 °C | |
| Boiling Point | 212.2 ± 20.0 °C at 760 mmHg | [3] |
| Appearance | White to pale yellow crystalline or fused solid | [1] |
| SMILES | COc1cncc(Br)c1 | |
| InChI | 1S/C6H6BrNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound.
| Technique | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.27 (d, J=17.20 Hz, 2H), 7.36 (s, 1H), 3.86 (br. s, 3H) | [2] |
| Mass Spectrometry (DCI/NH₃) | m/z 188/190 (M+H)⁺ | [2] |
| Mass Spectrometry (ES) | m/z = 187.85 [M-H]⁻ | [2] |
Synthesis of this compound
The most common synthetic route to this compound involves the nucleophilic aromatic substitution of 3,5-dibromopyridine (B18299) with sodium methoxide (B1231860).[2]
Experimental Protocol: Synthesis from 3,5-Dibromopyridine
Materials:
-
3,5-Dibromopyridine
-
Sodium pellets or Sodium hydride (60% dispersion in mineral oil)
-
Methanol (B129727) (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure using Sodium Methoxide prepared from Sodium Pellets:
-
Under dry conditions, cautiously add sodium pellets (4.7 g, 0.20 mol) in batches to methanol (180 mL).
-
After the sodium has completely reacted, evaporate the methanol to dryness under reduced pressure.
-
Azeotrope the resulting sodium methoxide residue with toluene (100 mL) and concentrate again under reduced pressure to ensure complete removal of water.
-
To the dry sodium methoxide, add anhydrous DMF (130 mL) followed by 3,5-dibromopyridine (32 g, 135 mmol).
-
Heat the reaction mixture at 70 °C for 4 hours.
-
After the reaction is complete, cool the mixture and slowly pour it into an ice/water mixture (300 g).
-
Collect the resulting precipitate by filtration.
-
Dry the filter cake under reduced pressure to yield this compound.[2]
Procedure using Sodium Hydride:
-
Suspend 60% sodium hydride (11.4 g, 285 mmol) in anhydrous DMF (450 mL).
-
Carefully add methanol (11.5 mL, 285 mmol) at room temperature.
-
Heat the mixture to 60 °C.
-
To the resulting solution, add 3,5-dibromopyridine (45 g, 190 mmol).
-
Heat the reaction mixture to 90 °C for 1 hour.[2]
-
Cool the reaction mixture to room temperature and dilute with water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography, eluting with 5-10% ethyl acetate in hexane to give the pure product.[2]
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Organic Synthesis
The pyridine ring is electron-deficient, which influences its reactivity.[4] The presence of a bromine atom and a methoxy (B1213986) group on the pyridine ring of this compound provides multiple sites for further functionalization. The bromine atom is a good leaving group, making the molecule a suitable substrate for various cross-coupling reactions.
Buchwald-Hartwig Amination
This compound is a valuable substrate for the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is widely used in the synthesis of pharmaceuticals.[5]
General Experimental Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos, RuPhos).
-
Add the base (e.g., NaOtBu).
-
Add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture (typically 80-110 °C) with vigorous stirring for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
This compound readily participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is instrumental in synthesizing biaryl and hetero-biaryl structures, which are common motifs in biologically active compounds.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1.0 equivalent), the desired boronic acid or boronic acid pinacol (B44631) ester (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Biological Activity and Signaling Pathways
While this compound is primarily utilized as a biochemical reagent and a building block in the synthesis of biologically active molecules, there is currently no available information in the searched literature detailing its direct involvement in specific signaling pathways.[3] Its derivatives, however, are explored in various drug discovery programs.
Safety Information
This compound is classified as harmful if swallowed and causes serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a key intermediate in modern organic and medicinal chemistry. Its well-defined chemical properties and reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an invaluable tool for the synthesis of a diverse range of complex molecules. The detailed synthetic protocols and reactivity profile provided in this guide serve as a valuable resource for researchers engaged in the design and synthesis of novel compounds for drug discovery and other applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | CAS#:50720-12-2 | Chemsrc [chemsrc.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Bromo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methoxypyridine is a substituted pyridine (B92270) derivative that serves as a crucial building block in organic synthesis. Its unique arrangement of a bromine atom and a methoxy (B1213986) group on the pyridine ring makes it a versatile reagent for introducing the 5-methoxypyridin-3-yl moiety into more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance in pharmaceutical and agrochemical research. The compound is particularly valuable in the development of kinase inhibitors and other biologically active compounds.[1][2]
Chemical Structure and Identification
The core structure of this compound consists of a pyridine ring substituted with a bromine atom at the 3-position and a methoxy group at the 5-position.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Weight | 188.02 g/mol | [4][5] |
| Appearance | White to off-white or pale yellow solid | [7][8] |
| Melting Point | 31-35 °C (lit.) | [6][9][10][11] |
| Boiling Point | 212.2 ± 20.0 °C at 760 mmHg (Predicted) | [9][11] |
| Density | 1.5 ± 0.1 g/cm³ | [9] |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, chlorinated hydrocarbons) | [12] |
| ¹H NMR | Conforms to structure | [8] |
| Mass Spectrometry (MS) | m/z 188/190 (M+H)⁺, 187 [M]⁺ | [7][10][13] |
Experimental Protocols: Synthesis
The primary synthetic routes to this compound typically start from 3,5-dibromopyridine (B18299). Below are detailed experimental protocols based on published methods.
Synthesis from 3,5-Dibromopyridine via Nucleophilic Aromatic Substitution
This is the most common method, involving the substitution of one bromine atom with a methoxy group using sodium methoxide (B1231860).
Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Protocol 1: Using Sodium Pellets [7][10][11]
-
Preparation of Sodium Methoxide: Under anhydrous conditions, slowly add sodium pellets (4.7 g, 0.20 mol) in portions to methanol (180 mL). After the reaction ceases, evaporate the methanol to dryness. The resulting sodium methoxide residue is azeotroped with toluene (B28343) (100 mL) and concentrated under reduced pressure to ensure complete removal of water.
-
Reaction: Dissolve the prepared sodium methoxide in dry N,N-dimethylformamide (DMF, 130 mL). To this solution, add 3,5-dibromopyridine (32 g, 135 mmol).
-
Heating: Heat the reaction mixture to 70 °C and maintain for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it into an ice/water mixture (300 g).
-
Isolation: Collect the resulting precipitate by filtration. Wash the filter cake with water.
-
Purification: Dry the collected solid under reduced pressure to yield this compound as an off-white solid (Typical yield: ~62%). The product structure can be confirmed by mass spectrometry.
Protocol 2: Using Sodium Hydride [7]
-
Preparation of Sodium Methoxide (in situ): Suspend 60% sodium hydride in mineral oil (11.4 g, 285 mmol) in DMF (450 mL). Carefully add methanol (11.5 mL, 285 mmol) at room temperature. Heat the mixture to 60°C to form the sodium methoxide solution.
-
Reaction: To the resulting solution, add 3,5-dibromopyridine (45 g, 190 mmol).
-
Heating: Heat the reaction mixture to 90°C for 1 hour.
-
Work-up: Cool the mixture to room temperature, dilute with water (50 mL), and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica (B1680970) gel chromatography (eluting with 5-10% ethyl acetate (B1210297) in hexane) to give the title compound (Typical yield: ~73%).
Applications in Drug Discovery and Organic Synthesis
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the construction of complex molecular architectures.
Key Applications:
-
Kinase Inhibitors: It is a valuable precursor for synthesizing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[2][12]
-
Neurological Disorder Therapeutics: The compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1]
-
Agrochemicals: It is used in the formulation of herbicides and fungicides.[1]
-
Organic Synthesis: The molecule is widely used in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination to form C-C and C-N bonds, respectively.[2][12]
Workflow for Application in Kinase Inhibitor Synthesis:
Caption: Use of this compound in drug discovery workflows.
General Protocol for Suzuki-Miyaura Coupling
This reaction is used to form a carbon-carbon bond at the 3-position of the pyridine ring.
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Conditions: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and agrochemical science. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of diverse and complex molecules. The experimental protocols and data provided in this guide offer a foundational resource for researchers and scientists working with this versatile compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. 50720-12-2|this compound|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. stenutz.eu [stenutz.eu]
- 6. 3-溴-5-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. H27728.06 [thermofisher.com]
- 9. This compound | CAS#:50720-12-2 | Chemsrc [chemsrc.com]
- 10. This compound | 50720-12-2 [chemicalbook.com]
- 11. This compound CAS#: 50720-12-2 [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-methoxypyridine from 3,5-dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine (B18299), a key transformation in the development of various bioactive molecules.[1] this compound is a valuable building block in medicinal chemistry and agrochemical research due to its unique electronic and structural properties conferred by the bromo and methoxy (B1213986) functional groups.[1]
Core Synthesis Pathway: Nucleophilic Aromatic Substitution
The principal and most widely documented method for the synthesis of this compound from 3,5-dibromopyridine is through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a methoxide (B1231860) anion (CH₃O⁻) displaces one of the bromine atoms on the pyridine (B92270) ring.
The regioselectivity of this reaction, where the methoxide preferentially substitutes one bromine over the other, is a critical aspect. While the pyridine nitrogen activates the positions ortho (2 and 6) and para (4) to it for nucleophilic attack, the electronic effects of the two bromine atoms also influence the reaction site.[2][3] The reaction proceeds via the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is a key factor in determining the reaction's feasibility.[2][3]
Experimental Data Summary
The following table summarizes the quantitative data from various reported experimental protocols for the synthesis of this compound.
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Analytical Data | Reference |
| 1 | 3,5-Dibromopyridine | Sodium methoxide (from sodium and methanol) | DMF | 70 | 4 | 62 | MS (DCI/NH₃) m/z 188/190 (M+H)⁺ | [6][7] |
| 2 | 3,5-Dibromopyridine | Sodium hydride, Methanol (B129727) | DMF | 90 | 1 | 73 | ¹H NMR (400 MHz, CDCl₃): δ = 8.27 (d, J= 17.20 Hz, 2 H), 7.36 (s, 1 H), 3.86 (br. s, 3 H); MS (ES): m/z = 187.85 [M-H]⁻; LCMS: tR = 1.81 min | [6] |
Detailed Experimental Protocols
Below are detailed methodologies for the two primary approaches to the synthesis of this compound.
Protocol 1: Synthesis using Sodium Methoxide Prepared from Sodium Metal
This protocol involves the preparation of sodium methoxide from sodium metal and methanol, followed by the reaction with 3,5-dibromopyridine.
Materials:
-
3,5-Dibromopyridine
-
Sodium metal
-
Anhydrous Methanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice
-
Water
Procedure:
-
Under an inert atmosphere, carefully add sodium pellets (4.7 g, 0.20 mol) in portions to anhydrous methanol (180 mL).
-
After the sodium has completely reacted, evaporate the methanol to dryness under reduced pressure.
-
Azeotrope the residue with toluene (100 mL) and concentrate under reduced pressure to ensure complete removal of water.
-
To the resulting dry sodium methoxide, add anhydrous DMF (130 mL), followed by 3,5-dibromopyridine (32 g, 135 mmol).
-
Heat the reaction mixture to 70 °C and maintain for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature and slowly pour it into an ice/water mixture (300 g).
-
Collect the resulting precipitate by filtration.
-
Dry the filter cake under reduced pressure to yield this compound.[6][7]
Protocol 2: Synthesis using Sodium Hydride
This protocol utilizes sodium hydride to generate sodium methoxide in situ.
Materials:
-
3,5-Dibromopyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Methanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
Procedure:
-
Charge a flask with a suspension of 60% sodium hydride (11.4 g, 285 mmol) in anhydrous DMF (450 mL).
-
At room temperature, add methanol (11.5 mL, 285 mmol) to the suspension and then heat the mixture to 60 °C.
-
Once a clear solution is formed, add 3,5-dibromopyridine (45 g, 190 mmol) to the reaction mixture.
-
Heat the reaction to 90 °C and maintain for 1 hour.
-
Cool the mixture to room temperature and dilute with water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by chromatography on silica gel, eluting with 5-10% ethyl acetate in hexane to give the pure this compound.[6]
Visualizing the Workflow
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: Experimental workflow for Protocol 1.
Caption: Experimental workflow for Protocol 2.
Concluding Remarks
The synthesis of this compound from 3,5-dibromopyridine is a robust and well-established transformation. The choice between the two primary protocols may depend on the availability of reagents, safety considerations associated with sodium metal versus sodium hydride, and the desired scale of the reaction. Both methods provide good to high yields of the target compound, which is a crucial intermediate for further synthetic elaborations in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 50720-12-2 [chemicalbook.com]
Spectroscopic Analysis of 3-Bromo-5-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the key chemical intermediate, 3-Bromo-5-methoxypyridine. Due to the limited availability of public experimental data, this guide focuses on presenting verified ¹H NMR data and established protocols for acquiring both ¹H and ¹³C NMR spectra.
Spectroscopic Data
The following tables summarize the available quantitative NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.28 | Doublet (d) | 1.6 | H-6 |
| 8.24 | Doublet (d) | 2.4 | H-2 |
| 7.36 | Doublet of Doublets (dd) | 2.4, 1.6 | H-4 |
| 3.86 | Singlet (s) | - | -OCH₃ |
Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm |
| Experimental data not publicly available. |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the acquisition of its NMR spectroscopic data.
Synthesis of this compound
To a 50 mL autoclave reactor equipped with a magnetic stirring bar, 3,5-dibromopyridine (B18299) (9.962 g, 42.05 mmol) and an anhydrous methanol (B129727) solution (40 mL) of sodium methoxide (B1231860) (4.559 g, 84.11 mmol) were added.[1] The reaction mixture was heated to 140°C for 48 hours.[1] Following the reaction, the mixture was cooled and poured into 100 mL of water.[1] The crude product was extracted with dichloromethane.[1] The combined organic phases were dried over magnesium sulfate, filtered, and concentrated under reduced pressure.[1] The final product was purified by silica-gel column chromatography using a hexane/ethyl acetate (B1210297) (10:1) eluent to yield this compound as a white solid.[1]
NMR Spectroscopic Analysis
Instrumentation: All NMR spectra were acquired on a Bruker AVANCE-400 spectrometer operating at a frequency of 400 MHz for ¹H nuclei.[1]
Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃) for analysis.
¹H NMR Spectroscopy: Standard proton NMR spectra were acquired at room temperature.[1]
¹³C NMR Spectroscopy (General Protocol): For the acquisition of a proton-decoupled ¹³C NMR spectrum, the following general protocol is recommended:
-
Sample Preparation: Accurately weigh approximately 15-25 mg of the analyte and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): 0 to 220 ppm.
-
-
Data Processing:
-
Referencing: The spectrum should be referenced to the residual CDCl₃ solvent peak at approximately 77.16 ppm.
-
Phasing and Baseline Correction: The spectrum should be phased and baseline corrected to ensure accurate peak identification.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the preparation and NMR analysis of a chemical sample like this compound.
Caption: General workflow for NMR analysis.
References
The Versatility of 3-Bromo-5-methoxypyridine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-methoxypyridine is a versatile and highly valuable building block in the field of medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom and an electron-donating methoxy (B1213986) group on a pyridine (B92270) scaffold, provides a template for the synthesis of a diverse array of biologically active molecules. This technical guide explores the applications of this compound in the development of novel therapeutics, with a focus on its role in the synthesis of kinase inhibitors for oncology and inflammatory diseases, as well as its potential in the discovery of agents for neurological disorders. This document provides an overview of its synthetic utility, quantitative biological data of derived compounds, detailed experimental protocols for key chemical transformations, and visualizations of relevant signaling pathways.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] The strategic functionalization of this core structure is a key approach for optimizing pharmacological activity, selectivity, and pharmacokinetic properties. This compound serves as an important intermediate in this context, offering two key points for chemical modification: the bromine atom at the 3-position, which is amenable to a variety of cross-coupling reactions, and the methoxy group at the 5-position, which can influence the molecule's electronic properties, conformation, and metabolic stability.[2][3]
This guide will delve into the specific applications of this compound, highlighting its role in the synthesis of potent inhibitors of key cellular signaling pathways implicated in cancer and inflammation, as well as its emerging potential in the development of therapeutics for neurological conditions.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 50720-12-2 |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 31-35 °C |
| Purity | ≥97% |
Applications in Medicinal Chemistry
This compound is a key starting material for the synthesis of a wide range of compounds with therapeutic potential. Its applications span multiple therapeutic areas, primarily driven by its utility in palladium-catalyzed cross-coupling reactions.[3]
Kinase Inhibitors for Oncology and Inflammation
The dysregulation of protein kinases is a hallmark of many diseases, including cancer and chronic inflammatory conditions.[1] The pyridine scaffold is a common feature in many kinase inhibitors, and this compound provides a valuable platform for the development of novel inhibitors targeting various kinase families.[3]
One of the most significant applications is in the synthesis of dual Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitors.[4] The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in cancer.[4]
A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent PI3K/mTOR dual inhibitors.[4] While these derivatives originate from the structurally related 5-bromo-2-methoxypyridin-3-amine, the synthetic strategies and structure-activity relationships (SAR) are highly relevant to the potential of this compound.
The following table summarizes the in vitro inhibitory activity of a representative compound, 22c , a potent PI3Kα/mTOR dual inhibitor, and its antiproliferative activity against cancer cell lines.[4]
| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (nM) |
| 22c | PI3Kα | 0.22 | MCF-7 (Breast Cancer) | 130 |
| mTOR | 23 | HCT-116 (Colon Cancer) | 20 |
Agents for Neurological Disorders
Substituted pyridines are also key structural motifs in compounds targeting the central nervous system (CNS).[5] this compound serves as a valuable precursor for the synthesis of ligands for various CNS receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs).[6] The nAChRs are implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, and addiction.[5][7] The ability to introduce diverse substituents at the 3-position of the pyridine ring through cross-coupling reactions allows for the fine-tuning of receptor subtype selectivity and pharmacokinetic properties, which is crucial for developing effective and safe CNS drugs.
Key Synthetic Transformations and Experimental Protocols
The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. The following sections provide detailed, representative protocols for three key transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl substituents at the 3-position of the pyridine ring.[8][9]
Experimental Protocol: Synthesis of 3-Aryl-5-methoxypyridine
-
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Degassed water
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-aryl-5-methoxypyridine.[10]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of N-substituted 3-amino-5-methoxypyridine derivatives.[2][11]
Experimental Protocol: Synthesis of N-Aryl-5-methoxypyridin-3-amine
-
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 equivalents)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene (B28343)
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ and RuPhos.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add this compound and sodium tert-butoxide to the flask under the inert atmosphere.
-
Add anhydrous toluene via syringe to the flask.
-
Finally, add the amine via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the pure N-Aryl-5-methoxypyridin-3-amine.[2]
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between this compound and terminal alkynes, providing access to alkynylpyridine derivatives.[12][13]
Experimental Protocol: Synthesis of 3-Alkynyl-5-methoxypyridine
-
Materials:
-
This compound (1.0 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry reaction flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature for 16 hours, or until completion as indicated by TLC or LC-MS.
-
After the reaction is complete, filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final product.[12]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by compounds derived from this compound and a general experimental workflow for their synthesis and evaluation.
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.
Caption: Ras/Raf/MEK/ERK Signaling Pathway.
Caption: General Drug Discovery Workflow.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to a wide range of substituted pyridine derivatives with significant therapeutic potential. The successful application of this scaffold in the development of potent kinase inhibitors for oncology and its potential for the synthesis of novel CNS agents highlight its importance in modern drug discovery. The protocols and data presented in this guide offer a valuable resource for researchers aiming to leverage the synthetic potential of this compound in their drug development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
The Reactivity of the Bromine Atom in 3-Bromo-5-methoxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-methoxypyridine is a pivotal heterocyclic building block in the fields of pharmaceutical and agrochemical research. Its synthetic versatility is primarily dictated by the reactivity of the C3-bromine atom, which serves as a versatile handle for the introduction of a wide array of functional groups through various metal-catalyzed cross-coupling reactions and other transformations. The electronic nature of the pyridine (B92270) ring, influenced by the nitrogen atom and the C5-methoxy group, modulates the reactivity of the C-Br bond, making it an ideal substrate for a range of synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, with a focus on key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, Negishi, and Ullmann cross-coupling reactions, as well as Grignard reagent formation. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction: The Strategic Importance of this compound
This compound is a key intermediate in the synthesis of a multitude of biologically active molecules.[1] Its structure is frequently incorporated into kinase inhibitors, compounds targeting central nervous system disorders, and novel agrochemicals.[2] The strategic placement of the bromine atom at the 3-position and the methoxy (B1213986) group at the 5-position of the pyridine ring provides a unique combination of electronic and steric properties that govern its reactivity and synthetic utility.
The pyridine nitrogen atom acts as an electron-withdrawing group, rendering the ring electron-deficient compared to benzene. This electronic feature generally makes the halopyridine susceptible to nucleophilic attack and facilitates oxidative addition in metal-catalyzed cross-coupling reactions. The methoxy group at the 5-position, being an electron-donating group, can influence the regioselectivity of certain reactions and modulate the overall reactivity of the molecule.
This guide will focus on the diverse reactivity of the bromine atom in this compound, providing a detailed examination of the most synthetically useful transformations.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, with the C-Br bond readily participating in the catalytic cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and heteroaryl-aryl structures. The reaction of this compound with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst and a base.
Quantitative Data for Suzuki-Miyaura Coupling of this compound Analogues
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane (B91453)/H₂O | 90-100 | 12-24 | ~75-85 (estimated) | Adapted from[3] |
| Phenylboronic acid | Pd(OAc)₂ (0.5) | PPh₃ (1) | KOH (2) | H₂O | 100 | 1 | 94 | [4] |
| 3-Bromo-5-propoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 85-100 | 12-24 | Not specified | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
-
Materials: this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, potassium carbonate, 1,4-dioxane (degassed), and water (degassed).
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%), and finely ground potassium carbonate (2.0 mmol, 2.0 eq.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[3]
-
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines. This compound can be coupled with a variety of primary and secondary amines, as well as amine equivalents, to afford the corresponding 3-amino-5-methoxypyridine derivatives.
Quantitative Data for Buchwald-Hartwig Amination of Bromopyridine Analogues
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine (B109124) | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.2) | Neat | 110 | 12 | 95+ | [6] |
| Benzophenone imine (ammonia equivalent) | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | High (not specified) | Adapted from[7] |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18) | (±)-BINAP (0.35) | NaOtBu (25 mmol for 18 mmol bromide) | Toluene | 80 | 4 | 60 | [8] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials: this compound, morpholine, palladium(II) acetate (Pd(OAc)₂), RuPhos, sodium tert-butoxide (NaOtBu).
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and RuPhos (0.02 mmol, 2 mol%).
-
Add this compound (1.0 mmol, 1.0 eq.), morpholine (1.2 mmol, 1.2 eq.), and sodium tert-butoxide (1.2 mmol, 1.2 eq.).
-
Seal the tube and heat the mixture at 110 °C for 12 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction mixture and purify by column chromatography.[6]
-
Caption: Experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of Alkynylpyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This compound readily undergoes this reaction to produce 3-alkynyl-5-methoxypyridines, which are valuable intermediates in medicinal chemistry.
Quantitative Data for Sonogashira Coupling of Bromopyridines
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene (B144264) | Pd(OAc)₂/NHC (variable) | - | K₂CO₃ | DMF/H₂O | 100 | 10 min | ~90 (for 4-bromotoluene) | Adapted from[9] |
| Phenylacetylene | Cu(I)-PANI@MWCNT | - | KOH | DMF | 135 | 4 | 60 (for bromobenzene) | [10] |
| 3-Ethynylpyridine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | 73 | [11] |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials: this compound, phenylacetylene, PdCl₂(PPh₃)₂, copper(I) iodide (CuI), triethylamine (B128534) (Et₃N), and DMF.
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 eq.).
-
Add phenylacetylene (1.1 mmol, 1.1 eq.) dropwise.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Other Palladium-Catalyzed Cross-Coupling Reactions
While less commonly reported for this compound specifically, other palladium-catalyzed cross-coupling reactions such as the Stille coupling (with organostannanes) and the Negishi coupling (with organozinc reagents) are also viable synthetic routes. The general principles of these reactions are similar to the Suzuki-Miyaura coupling, involving an oxidative addition, transmetalation, and reductive elimination catalytic cycle.
Stille Coupling: This reaction offers the advantage of using air- and moisture-stable organostannane reagents. However, the toxicity of tin compounds is a significant drawback.[12][13][14]
Negishi Coupling: Organozinc reagents are highly reactive and tolerate a wide range of functional groups. This reaction is particularly useful for coupling sp³, sp², and sp hybridized carbon atoms.[12][15]
Copper-Catalyzed Reactions: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. While often requiring harsher conditions than palladium-catalyzed reactions, modern advancements have introduced milder protocols using ligands.[9] this compound can be a suitable substrate for Ullmann-type reactions, particularly for the synthesis of diaryl ethers and diaryl amines.
Proposed Experimental Protocol: Ullmann Ether Synthesis with this compound and Phenol (B47542)
-
Materials: this compound, phenol, copper(I) iodide (CuI), 1,10-phenanthroline (B135089), potassium carbonate, and DMF.
-
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 eq.), phenol (1.2 mmol, 1.2 eq.), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add anhydrous DMF (5 mL).
-
Heat the mixture at 120-150 °C for 24-48 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
-
Formation of Organometallic Reagents
The bromine atom of this compound can be readily converted into an organometallic nucleophile, which can then react with various electrophiles.
Grignard Reagent Formation and Subsequent Reactions
This compound can be converted to the corresponding Grignard reagent, 3-(5-methoxypyridin-3-yl)magnesium bromide, through reaction with magnesium metal. This powerful nucleophile can then be used in reactions with a wide range of electrophiles, such as aldehydes, ketones, and nitriles, to form new carbon-carbon bonds.
Experimental Protocol: Grignard Reagent Formation and Reaction with Benzaldehyde (B42025) (Adapted)
-
Materials: this compound, magnesium turnings, iodine (a small crystal for initiation), anhydrous tetrahydrofuran (B95107) (THF), and benzaldehyde.
-
Procedure:
-
Grignard Reagent Formation:
-
In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 mmol, 1.2 eq.).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of this compound (1.0 mmol, 1.0 eq.) in anhydrous THF (5 mL).
-
Add a small portion of the bromide solution to the magnesium and gently heat to initiate the reaction.
-
Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0 °C.
-
Add a solution of benzaldehyde (1.0 mmol, 1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the resulting alcohol by column chromatography.[7]
-
-
Conclusion
The bromine atom in this compound provides a versatile and reactive site for a wide range of synthetic transformations. Its participation in numerous palladium- and copper-catalyzed cross-coupling reactions, as well as the formation of organometallic reagents, underscores its importance as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of the key reactions involving the C-Br bond of this valuable heteroaromatic compound, offering detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors. The continued exploration of novel catalytic systems and reaction conditions will undoubtedly further expand the synthetic utility of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Negishi Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. grokipedia.com [grokipedia.com]
- 14. benchchem.com [benchchem.com]
- 15. Ullmann Reaction [organic-chemistry.org]
The Emerging Therapeutic Potential of 3-Bromo-5-methoxypyridine Derivatives: A Technical Overview
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the pyridine (B92270) scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, derivatives of 3-bromo-5-methoxypyridine are attracting significant attention from the scientific community. This technical guide consolidates the current understanding of the biological activities of these derivatives, with a particular focus on their potential as kinase inhibitors in oncology. It is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of quantitative data, experimental methodologies, and relevant signaling pathways.
The pyridine ring is a prevalent feature in many FDA-approved drugs, and its strategic functionalization has led to the optimization of potency and selectivity for various biological targets.[1] The this compound core, in particular, serves as a versatile starting point for the synthesis of complex molecules with potential therapeutic applications, including as kinase inhibitors for the treatment of cancer and inflammatory diseases.[2]
Kinase Inhibition: A Promising Avenue
A significant area of investigation for this compound derivatives is their potential to act as kinase inhibitors. The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4] Consequently, the development of inhibitors targeting this pathway is a major focus in oncology research.
A recent study detailed the design, synthesis, and biological evaluation of a series of sulfonamide methoxypyridine derivatives as dual PI3K/mTOR inhibitors.[3][4] These compounds were synthesized from 5-bromo-2-methoxypyridin-3-amine, a closely related analog of this compound. The findings from this study provide a strong rationale for the exploration of derivatives from the core this compound scaffold.
Quantitative Analysis of Kinase Inhibitory Activity
The inhibitory activities of the synthesized sulfonamide methoxypyridine derivatives were assessed against PI3Kα and mTOR kinases, as well as their anti-proliferative effects on human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the tables below.[3]
Table 1: PI3Kα and mTOR Inhibitory Activities of Quinoline-based Sulfonamide Methoxypyridine Derivatives [3]
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 22c | 0.22 | 23 |
Table 2: Anti-proliferative Activity of Compound 22c [3]
| Cell Line | IC50 (nM) |
| MCF-7 (Breast Cancer) | 130 |
| HCT-116 (Colon Cancer) | 20 |
These results highlight compound 22c as a potent dual inhibitor of PI3Kα and mTOR, with significant anti-proliferative activity against cancer cell lines.[3]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common event in human cancers. Dual inhibition of PI3K and mTOR is a promising strategy to overcome feedback loops and resistance mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the evaluation of the sulfonamide methoxypyridine derivatives.
General Synthesis Workflow
The synthesis of the target compounds involved a multi-step process, beginning with the coupling of a borate (B1201080) ester with an appropriate aromatic core, followed by further chemical modifications.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against PI3Kα and mTOR was determined using a luminescence-based assay.
-
Preparation of Reagents : Kinase, substrate, and ATP solutions were prepared in a kinase buffer.
-
Compound Dilution : Test compounds were serially diluted in DMSO and then in the kinase buffer.
-
Kinase Reaction : The kinase, substrate, and compound solutions were mixed and incubated at room temperature. The reaction was initiated by the addition of ATP.
-
Detection : After incubation, a detection reagent was added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. Luminescence was measured using a plate reader.
-
Data Analysis : The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Cancer cells (e.g., MCF-7, HCT-116) were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition : MTT solution was added to each well, and the plates were incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization : The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.
Future Directions
The promising results from studies on derivatives of methoxypyridines underscore the potential of the this compound scaffold in the development of novel kinase inhibitors. Further research is warranted to synthesize and evaluate a broader range of derivatives to establish a comprehensive structure-activity relationship (SAR). Optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties will be crucial for their advancement as clinical candidates. The exploration of their efficacy in in vivo models of cancer is a logical next step in the drug development pipeline. The versatility of the this compound core suggests that its derivatives may also hold promise in other therapeutic areas beyond oncology, such as in the treatment of inflammatory and autoimmune diseases where kinase signaling plays a pivotal role.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-5-methoxypyridine
For Immediate Release
[City, State] – December 5, 2025 – As a key intermediate in the development of novel pharmaceutical and agrochemical compounds, 3-Bromo-5-methoxypyridine is a substance of increasing interest to the scientific community. This guide provides an in-depth overview of the critical safety and handling precautions necessary for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is paramount to ensure personal safety, maintain experimental integrity, and prevent environmental contamination.
Compound Identification and Properties
A thorough understanding of the physical and chemical properties of this compound is the foundation of its safe handling. This white to yellow low-melting solid possesses characteristics that necessitate careful management in a laboratory setting.[1][2]
| Property | Value | Source |
| CAS Number | 50720-12-2 | [3] |
| Molecular Formula | C₆H₆BrNO | [2][3] |
| Molecular Weight | 188.02 g/mol | [3] |
| Melting Point | 31-35 °C (lit.) | [1][3][4] |
| Boiling Point | 212.2 ± 20.0 °C at 760 mmHg | [1][4] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Flash Point | 82.1 ± 21.8 °C | [4] |
| Solubility | Soluble in Methanol | [1][2] |
| Appearance | White to yellow low melting solid | [1][2] |
Hazard Identification and Classification
| Hazard Classification | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | [3] |
| Skin Corrosion/Irritation | Inferred from related compounds | H315: Causes skin irritation | [2][5] |
| Specific target organ toxicity — single exposure | Inferred from related compounds | H335: May cause respiratory irritation | [2][5] |
Signal Word: Danger[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure risk. The following table outlines the recommended PPE based on established laboratory safety standards for handling hazardous pyridine (B92270) derivatives.[6][7]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a significant risk of splashing. | To protect against splashes and fine dust that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Latex gloves are not suitable. Gloves must be inspected before use and changed frequently. | To prevent skin contact and absorption. Pyridine derivatives can be absorbed through the skin.[6] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. | To protect the skin from accidental contact. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded or if irritation is experienced. All handling of the solid should be performed in a certified chemical fume hood. | To prevent inhalation of dust particles or vapors, which may cause respiratory irritation.[3][8] |
Safe Handling and Experimental Protocols
Adherence to strict experimental protocols is crucial for minimizing the risk of exposure and ensuring the well-being of laboratory personnel.
General Handling Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound.
Detailed Methodologies
-
Weighing: Always weigh the solid compound within a chemical fume hood to control dust. Use a tared, sealed container to minimize exposure during transfer.
-
Dissolving: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][8] Keep the container tightly sealed.
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure. The following flowchart outlines the initial response steps.
In all cases of exposure, it is imperative to seek prompt medical attention and provide the attending physician with the Safety Data Sheet (SDS) for this compound.
Spill and Waste Management
Proper containment and disposal of spills and waste are essential to prevent environmental contamination and secondary exposure.
Spill Response
-
Minor Spills: For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), and collect the material into a sealed container for hazardous waste disposal.[4] Clean the spill area with a suitable solvent, followed by soap and water.
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert the appropriate emergency response team.
Waste Disposal
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[7]
Consult your institution's specific guidelines for hazardous waste disposal and ensure compliance with all local, state, and federal regulations. Never dispose of this compound down the drain or in general waste.
Conclusion
The responsible use of this compound in a research and development setting demands a comprehensive understanding of its potential hazards and a strict adherence to established safety protocols. By implementing the guidelines outlined in this document, scientists and researchers can mitigate risks, ensuring a safe and productive laboratory environment. Continuous vigilance and a proactive approach to safety are paramount when working with this and other potentially hazardous chemical compounds.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound CAS#: 50720-12-2 [m.chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. biosynce.com [biosynce.com]
- 5. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. carlroth.com [carlroth.com]
A Technical Guide to 3-Bromo-5-methoxypyridine for Researchers and Drug Development Professionals
An In-depth Overview of the Commercial Availability, Synthesis, and Applications of a Key Building Block in Modern Chemistry.
Introduction
3-Bromo-5-methoxypyridine is a versatile heterocyclic intermediate of significant interest in the fields of medicinal chemistry, agrochemical research, and material science.[1] Its unique substitution pattern, featuring a reactive bromine atom and a methoxy (B1213986) group on the pyridine (B92270) ring, makes it a valuable precursor for the construction of complex molecular architectures.[1] The bromine atom serves as a convenient handle for various cross-coupling reactions, while the methoxy group and the pyridine nitrogen influence the molecule's electronic properties and binding interactions. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthetic protocols, and key applications, with a focus on its utility for researchers and professionals in drug development.
Commercial Availability and Suppliers
This compound is readily available from a variety of commercial suppliers, catering to both research and bulk quantity needs. The typical purity offered is ≥97%, with some suppliers providing higher grades. Pricing can vary significantly based on the supplier, quantity, and purity.
| Supplier | Purity | Available Quantities | Price (USD) | Catalog Number |
| Sigma-Aldrich | 97% | 5 g | $60.00 | 631817-5G |
| Thermo Scientific Chemicals | 97% | 5 g | $90.65 | H27728.06 |
| Chem-Impex | ≥ 97% (Assay by titration) | Not Specified | Not Specified | 25867 |
| Aladdin Scientific | ≥97% | 1 g | $9.90 | B115755-1g |
| ChemScene | ≥98% | Not Specified | Not Specified | CS-W007427 |
| ECHEMI (Multiple Suppliers) | 98% - 99% | Inquire for details | Inquire for details | Not Applicable |
Note: Prices and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 50720-12-2 | [1][2][3] |
| Molecular Formula | C₆H₆BrNO | [1][2][3] |
| Molecular Weight | 188.02 g/mol | [1][2][3] |
| Appearance | White to off-white or pale yellow crystalline solid or powder | [1][2] |
| Melting Point | 29-35 °C | [1][3][4] |
| SMILES | COc1cncc(Br)c1 | [3] |
| InChI Key | FZWUIWQMJFAWJW-UHFFFAOYSA-N | [2][3] |
Synthesis and Experimental Protocols
The most common laboratory-scale synthesis of this compound involves the nucleophilic substitution of a bromine atom in 3,5-dibromopyridine (B18299) with a methoxy group.
Synthesis of this compound from 3,5-Dibromopyridine
This procedure outlines a typical method for the synthesis of this compound.
Reaction Scheme:
Synthesis of this compound.
Experimental Protocol:
-
Preparation of Sodium Methoxide: Under a dry atmosphere, slowly add sodium pellets (4.7 g, 0.20 mol) in portions to methanol (B129727) (180 mL). After the sodium has completely reacted, the solvent is removed under reduced pressure. The resulting solid is azeotroped with toluene (B28343) and dried to yield sodium methoxide.[5]
-
Reaction: To a solution of the prepared sodium methoxide in dry N,N-dimethylformamide (DMF, 130 mL), add 3,5-dibromopyridine (32 g, 135 mmol).[5]
-
Heating: Heat the reaction mixture to 70-90°C for 1-4 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into an ice-water mixture. The resulting precipitate is collected by filtration.[5]
-
Purification: The crude product can be purified by chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., 5-10%) to yield the pure this compound as an off-white solid.[5]
Applications in Research and Development
This compound is a valuable building block in several areas of chemical research and development.
Pharmaceutical Development
This compound is a key intermediate in the synthesis of a wide range of pharmaceuticals.[1] It is particularly utilized in the development of:
-
Neurological Disorder Therapeutics: Its unique structure allows for modifications that can lead to compounds targeting neurological pathways.[1]
-
Anti-inflammatory and Antimicrobial Agents: The pyridine core is a common scaffold in molecules with anti-inflammatory and antimicrobial properties.[1]
-
Kinase Inhibitors: The 3-bromo position is ideal for introducing functionalities via cross-coupling reactions to generate potent and selective kinase inhibitors, which are crucial in oncology research.[6]
Agrochemicals
In the agrochemical sector, this compound is used in the formulation of novel pesticides and herbicides.[1] Its stability and reactivity make it a suitable starting material for the synthesis of complex molecules with desired biological activities for crop protection.[1]
Organic Synthesis
As a versatile building block, this compound is frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental transformations in the synthesis of complex organic molecules.
General Workflow for Suzuki Cross-Coupling:
Workflow for Suzuki cross-coupling reactions.
Safety Information
This compound is classified as an acute toxicant (oral) and can cause serious eye damage.[3] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4] Store the compound in a tightly closed container in a cool, dry place.[1][4] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially accessible and highly valuable intermediate for chemical synthesis. Its utility in the construction of complex molecules, particularly in the fields of pharmaceutical and agrochemical development, is well-established. The straightforward protocols for its synthesis and its reactivity in key cross-coupling reactions ensure its continued importance as a building block for innovation in chemistry and life sciences.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 3. 3-溴-5-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound [myskinrecipes.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron species, typically a boronic acid, with an organohalide. The resulting biaryl and heteroaryl scaffolds are of immense importance in the fields of medicinal chemistry and materials science, forming the core structures of numerous pharmaceutical agents, agrochemicals, and functional organic materials.
3-Bromo-5-methoxypyridine is a valuable building block, and its derivatization through Suzuki coupling provides access to a diverse range of 3-aryl-5-methoxypyridine compounds. These products are key intermediates in the synthesis of biologically active molecules, including potential therapeutic agents. The methoxy-substituted pyridine (B92270) ring is a common motif in compounds targeting various biological pathways. The ability to introduce a wide array of aryl and heteroaryl substituents at the 3-position via the Suzuki reaction makes this a highly versatile and strategic transformation in drug discovery and development programs.
These application notes provide a detailed protocol for the Suzuki coupling reaction of this compound, a summary of reaction conditions from the literature, and a general workflow to guide researchers in successfully applying this methodology.
Data Presentation: Reaction Conditions for the Suzuki Coupling of this compound
The following table summarizes various reported and analogous conditions for the Suzuki coupling of this compound with a range of arylboronic acids, providing a comparative overview of catalysts, bases, solvents, and their impact on reaction outcomes.
| Arylboronic Acid | Palladium Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 18 | Moderate to Good |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | Good |
| 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 12-24 | Good |
| 3-Aminophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate |
| Thiophen-3-ylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ (2) | Dioxane | 110 | 12 | Good |
| Pyridin-3-ylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ (3) | 1,4-Dioxane | 135 (Microwave) | 0.67 | Good |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is a robust starting point and may require optimization for specific substrates and desired outcomes.
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle or oil bath
Reaction Setup (Conventional Heating):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[1]
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of degassed water) via syringe.[1]
-
Place the flask in a preheated oil bath at the desired temperature (typically 90-110 °C).[1]
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours).[1]
-
Monitor the reaction progress by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Reaction Setup (Microwave Irradiation):
-
In a microwave reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst/ligand system (e.g., XPhos Pd G2 and XPhos), and the base (e.g., K₂CO₃).[2]
-
Add the degassed solvent (e.g., 1,4-dioxane) to the vial.[2]
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 135 °C) for a specified time (e.g., 40 minutes).[2]
-
After the reaction is complete, allow the vial to cool to room temperature.
Work-up and Purification:
-
Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.[3]
-
Separate the organic layer, and if necessary, extract the aqueous layer with the organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-methoxypyridine product.[3]
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 3-Bromo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 3-Bromo-5-methoxypyridine. This protocol is intended to serve as a starting point for reaction optimization and can be adapted for various research and development needs, particularly in the synthesis of biaryl and heteroaryl compounds of interest in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide. For a substrate such as this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position of the pyridine (B92270) ring.
Optimal Reaction Conditions
The success of the Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. Due to the electron-rich nature of the pyridine ring, specific conditions are required to achieve high yields and minimize side reactions.
Key Parameters:
-
Catalyst: A palladium(0) species is the active catalyst. This can be generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or a pre-formed Pd(0) complex like Pd(PPh₃)₄. The choice of ligand is crucial, with bulky, electron-rich phosphine (B1218219) ligands often being required for efficient coupling with heteroaryl halides.
-
Base: A base is essential for the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. A mixture of an organic solvent and water is often employed. Common organic solvents include 1,4-dioxane (B91453), toluene, and N,N-dimethylformamide (DMF). Rigorous degassing of the solvent is necessary to prevent oxidation of the palladium catalyst.
-
Temperature: Suzuki couplings are typically run at elevated temperatures, often in the range of 80-120 °C, to ensure a reasonable reaction rate.
Data Presentation: Comparative Reaction Conditions for Substituted Bromopyridines
While specific quantitative data for the Suzuki coupling of this compound is not extensively available in a comparative tabular format, the following table summarizes typical conditions and yields for analogous bromopyridine substrates. This data serves as a valuable guide for optimizing the reaction of this compound.
| Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12 | 60-85[1] |
| 3-Bromo-5-(3-chlorophenoxy)pyridine | Arylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-24 | Variable[2] |
| 3-bromo-5-fluoro-2-methoxypyridine | Arylboronic acid | Pd(PPh₃)₄ (2-5) | K₂CO₃ (2-3) | 1,4-Dioxane/H₂O | 80-100 | 2-12 | Generally high |
| 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-24 | Variable |
| 3,4,5-Tribromo-2,6-dimethylpyridine | o-methoxyphenylboronic acid | Pd(OAc)₂/SPhos (5) | K₃PO₄ (9) | Toluene | 90 | 1 | 47 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.
-
Stir the reaction mixture at 90-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
1,4-Dioxane/Water (4:1, degassed)
-
Microwave vial
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling of 3-Bromo-5-methoxypyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and the following protocols offer robust starting points for various C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a substrate such as this compound, these reactions allow for the introduction of a wide variety of substituents at the 3-position of the pyridine (B92270) ring. The reactivity of the C-Br bond is influenced by the electronic properties of the pyridine ring and the methoxy (B1213986) group, making the optimization of reaction conditions crucial for successful coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound, typically a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base.[1][2] This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane (B91453)/H₂O | 90 | High |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 85-100 | Good to High |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100-110 | High |
| N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | Good to High |
Note: Yields are illustrative and based on reactions with similar bromopyridine substrates. Optimization for this compound may be required.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly shorten reaction times.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G2 (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane, degassed
Procedure:
-
In a microwave vial, combine all solid reagents.
-
Add degassed 1,4-dioxane.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 135 °C for 30-60 minutes.
-
After cooling, work up and purify as described in the conventional heating protocol.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl halide with a primary or secondary amine.[4] This reaction is a powerful tool for the synthesis of arylamines.[7]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.4) | Toluene | 100-110 | High |
| Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS (2.5) | THF | 65 | Good to High |
| Benzophenone Imine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | High |
| N-Methylaniline | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.2) | Neat | 110 | >95 |
Note: Yields are illustrative and based on reactions with similar bromopyridine substrates. Optimization for this compound may be required.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of similar bromopyridines.[5][8]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
RuPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[9] It is a reliable method for the synthesis of arylalkynes.[10]
Data Presentation: Sonogashira Coupling Conditions
| Alkyne | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | High |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT to 60 | Good to High |
| 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 80 | Good |
| 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd (0.1) | CuI (0.2) | Et₃N | NMP | 90 | High |
Note: Yields are illustrative and based on reactions with similar bromopyridine substrates. Optimization for this compound may be required.
Experimental Protocol: Sonogashira Coupling
This protocol is based on optimized conditions for the coupling of similar bromopyridines with terminal alkynes.[11]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, this compound, triethylamine, and the terminal alkyne.
-
Stir the reaction mixture at 100 °C for 3-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction (also known as the Mizoroki-Heck reaction) is the palladium-catalyzed C-C coupling of an unsaturated halide with an alkene in the presence of a base.[4][7][12]
Data Presentation: Heck Reaction Conditions
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) |
| Fluorous alkene | Pd(OAc)₂ (5) | - | NaOAc (2.4) | DMF/THF | 120 | Good to High |
| Styrene | Pd(OAc)₂ (0.1) | PPh₃ (0.4) | K₂CO₃ (1.5) | DMF/H₂O | 100 | Good |
| n-Butyl acrylate | Pd(OAc)₂ (2) | - | Et₃N (2) | DMF | 140 | Moderate to Good |
| Ethyl acrylate | Pd(PPh₃)₂Cl₂ (5) | P(o-tolyl)₃ (15) | Et₃N (1.5) | Toluene | 165 | 48 |
Note: Yields are illustrative and based on reactions with similar bromopyridine substrates. Optimization for this compound may be required.
Experimental Protocol: Heck Reaction
The following protocol is based on a reported Heck reaction of a similar substrate.[13]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene or an acrylate) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF) or Toluene
Procedure:
-
To a sealable reaction vessel, add this compound, Pd(OAc)₂, and tri(o-tolyl)phosphine.
-
Purge the vessel with nitrogen or argon.
-
Add the solvent, triethylamine, and the alkene.
-
Seal the vessel and heat to 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
References
- 1. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. syntheticpages.org [syntheticpages.org]
Application Notes and Protocols for Reactions of 3-Bromo-5-methoxypyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Bromo-5-methoxypyridine is a versatile heterocyclic building block widely utilized in the synthesis of complex organic molecules.[1] Its bromine and methoxy (B1213986) functional groups provide distinct reaction sites, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals.[1][2] The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, as well as metal-halogen exchange to form organometallic reagents. The selection of appropriate bases and solvents is critical to ensure high yields and selectivity in these transformations. This document provides detailed application notes and protocols for several key reactions involving this compound.
Suzuki-Miyaura Coupling
Principle: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.[3] For this compound, this reaction enables the introduction of various aryl or heteroaryl substituents at the 3-position. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base, which plays a crucial role in activating the organoboron species for transmetalation.[4][5]
Choice of Bases and Solvents: The selection of the base and solvent system is critical for the success of the Suzuki coupling.
-
Bases: Inorganic bases are commonly used. Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are effective and widely employed.[3][6] Cesium carbonate (Cs₂CO₃) can be more effective for challenging couplings due to its higher solubility.[7] The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[4]
-
Solvents: A mixture of an organic solvent and water is typically used. Common organic solvents include 1,4-dioxane, toluene (B28343), dimethylformamide (DMF), and dimethoxyethane (DME).[3][6] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The ratio of organic solvent to water often ranges from 4:1 to 10:1.[3]
Data Presentation: Representative Conditions for Suzuki Coupling
| Catalyst System | Base | Solvent System | Temperature (°C) | Notes |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ or Na₂CO₃ | 1,4-Dioxane / Water | 80 - 100 | A standard and reliable system for many aryl bromides.[3][6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / Water | 90 | Advanced ligand system, can be beneficial for challenging substrates.[7] |
| PdCl₂(dppf) | K₂CO₃ | DME / Water | 85 - 95 | Another common catalyst, effective for a range of couplings.[7] |
Experimental Protocol: General Procedure for Suzuki Coupling
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).[3]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes by evacuating and backfilling the vessel.[6]
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe (e.g., in a 4:1 ratio). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the this compound.[3]
-
Reaction: Heat the mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualization: Suzuki Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide and an amine.[8][9] This reaction is exceptionally useful for synthesizing aryl amines, which are prevalent in pharmaceuticals. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10] The choice of base, ligand, and solvent is paramount for success.
Choice of Bases and Solvents:
-
Bases: Strong, non-nucleophilic bases are required to deprotonate the amine or its palladium complex. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[10] Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or weaker inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) can be used, especially for substrates with base-sensitive functional groups.[11]
-
Solvents: Anhydrous, aprotic solvents are necessary as the catalyst and base are sensitive to moisture. Toluene, 1,4-dioxane, and tetrahydrofuran (B95107) (THF) are the most commonly used solvents.[11] They provide good solubility for the reactants and are compatible with the reaction conditions.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|
| Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | A robust system for coupling with primary and secondary amines.[10][11] |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 - 110 | Milder base, suitable for more sensitive substrates. |
| BrettPhos-Pd-G3 | LiHMDS | THF | 65 | Pre-catalyst system, often more reliable and active.[11] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry, oven- or flame-dried Schlenk tube or flask, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4-8 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) under an inert atmosphere.[10][11]
-
Reactant Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Seal the vessel and heat the mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS (typically 12-24 hours).[10]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by column chromatography.
Visualization: Key Components in Buchwald-Hartwig Amination
Caption: Key components influencing the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
Principle: The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI).[13] An amine serves as both the base and, in some cases, the solvent. This reaction is highly efficient for producing substituted alkynes.
Choice of Bases and Solvents:
-
Bases: An amine base is essential for the reaction. Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are most commonly used.[7][14] The base neutralizes the hydrogen halide formed during the reaction and is also believed to deprotonate the terminal alkyne, facilitating its addition to the copper co-catalyst.
-
Solvents: The amine base itself can sometimes serve as the solvent.[14] More commonly, a co-solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is used to ensure all reactants are fully dissolved.[7][14] The choice of solvent can impact reaction rates; for instance, non-polar solvents like toluene may sometimes give better yields than polar aprotic solvents like DMF, which can compete for coordination sites on the palladium catalyst.[15] Anhydrous and deoxygenated conditions are crucial to prevent side reactions like the oxidative homocoupling of the alkyne (Glaser coupling).[7]
Data Presentation: Representative Conditions for Sonogashira Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF or DMF | RT to 100 | The classic and most common set of conditions.[7][14] |
| Pd(PPh₃)₄ / CuI | Et₃N | DMF / Et₃N | 100 | Effective for many bromopyridine substrates.[14] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | Alternative palladium source, useful for specific applications.[14] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%) and the copper(I) iodide co-catalyst (5 mol%).[14]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas like Argon or Nitrogen (repeat this cycle three times).
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF) followed by the amine base (e.g., Et₃N, 2-3 equiv.).[14]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (from room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[14]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization: Sonogashira Catalytic Cycle Logic
Caption: Simplified logic of the Sonogashira cross-coupling catalytic cycles.
Grignard Reagent Formation and Reaction
Principle: Aryl bromides can be converted into highly reactive Grignard reagents (organomagnesium compounds) via metal-halogen exchange. For functionalized pyridines, direct reaction with magnesium metal can be challenging. A modern and milder alternative is the use of turbo-Grignard reagents like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), which facilitates the bromine-magnesium exchange at low temperatures.[16] The resulting Grignard reagent is a powerful nucleophile that can react with a wide range of electrophiles.
Choice of Bases and Solvents:
-
Reagent/Base: For this transformation, iPrMgCl·LiCl acts as the exchange reagent. It is less basic than alkyllithiums, offering better compatibility with sensitive functional groups.[16]
-
Solvents: Anhydrous ethereal solvents are mandatory for the formation and stability of Grignard reagents. Tetrahydrofuran (THF) is the most common and effective solvent for this type of Br-Mg exchange.[16][17] Reactions are conducted at low temperatures (e.g., -15 °C to 0 °C) to prevent side reactions.[16]
Data Presentation: Conditions for Grignard Formation via Br-Mg Exchange
| Reagent | Solvent | Temperature (°C) | Notes |
|---|
| iPrMgCl·LiCl | Anhydrous THF | -15 to 0 | A mild and efficient method for preparing functionalized Grignard reagents.[16] |
Experimental Protocol: Grignard Formation and Reaction with an Electrophile
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 equiv.) in anhydrous THF to a dry, three-necked flask equipped with a thermometer.[16]
-
Cooling: Cool the solution to -15 °C using a suitable cooling bath.
-
Grignard Formation: Slowly add the iPrMgCl·LiCl solution (1.1 equiv.) dropwise, ensuring the internal temperature does not rise above -10 °C. Stir the mixture at -15 °C to 0 °C for 1-2 hours to ensure complete formation of the Grignard reagent.[16]
-
Reaction with Electrophile: Cool the freshly prepared Grignard solution back to -15 °C. Add a solution of the electrophile (e.g., benzaldehyde, 1.2 equiv.) in anhydrous THF dropwise.[16]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.[16]
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[16]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.[16]
Directed Lithiation
Principle: Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. For 3-substituted pyridines, lithiation often occurs at the C-4 position.[18] However, the methoxy group at the 5-position could potentially direct lithiation to the C-6 position. The choice of a strong, non-nucleophilic lithium amide base is critical. The resulting lithiated species can be trapped with various electrophiles.
Choice of Bases and Solvents:
-
Bases: Strong lithium amide bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) are commonly used for directed lithiation of pyridines.[18][19] Alkyllithiums like n-BuLi can also be used but may lead to competing Br-Li exchange.
-
Solvents: Anhydrous ethereal solvents like THF or diethyl ether (Et₂O) are required. The reactions must be carried out at very low temperatures (typically -78 °C) to ensure the stability of the lithiated intermediate and prevent side reactions.[18]
Data Presentation: General Conditions for Directed Lithiation of Pyridines
| Base | Solvent | Temperature (°C) | Notes |
|---|---|---|---|
| LDA | Anhydrous THF | -78 | A common and effective base for deprotonation adjacent to directing groups.[18] |
| LTMP | Anhydrous THF | -78 | A bulkier base that can offer different selectivity in some cases.[18][19] |
| sec-BuLi / TMEDA | Anhydrous THF | -78 | A strong base system often used for deprotonation of less acidic protons.[18] |
Experimental Protocol: General Procedure for Directed Lithiation
-
Base Preparation (if necessary): Prepare a solution of LDA by adding n-BuLi to a solution of diisopropylamine (B44863) in anhydrous THF at -78 °C.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Lithiation: Cool the pyridine (B92270) solution to -78 °C. Slowly add the freshly prepared LDA solution (1.1 equiv.) dropwise. Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., DMF, trimethylsilyl (B98337) chloride) dropwise at -78 °C and stir for an additional hour.
-
Warming and Quench: Allow the reaction to warm slowly to room temperature. Quench with saturated aqueous NH₄Cl solution.
-
Work-up and Purification: Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Bromo-5-methoxy-2-methylpyridine | 1256823-49-0 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. books.lucp.net [books.lucp.net]
- 16. benchchem.com [benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Synthesis of Novel Kinase Inhibitors Utilizing 3-Bromo-5-methoxypyridine as a Key Intermediate
Application Notes and Protocols for Researchers in Drug Discovery
This document provides detailed application notes and experimental protocols for the synthesis of potent kinase inhibitors, leveraging 3-Bromo-5-methoxypyridine as a versatile starting material. The focus is on the preparation of dual Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitors, a promising class of anti-cancer agents. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus in medicinal chemistry. The pyridine (B92270) scaffold is a privileged structure in many approved kinase inhibitors. This compound, with its distinct functional groups, offers a valuable platform for the synthesis of diverse kinase inhibitor libraries through various cross-coupling reactions.
This application note details the synthesis of a series of sulfonamide methoxypyridine derivatives that have demonstrated potent dual inhibitory activity against PI3Kα and mTOR. The synthetic strategy involves the initial preparation of this compound, its conversion to the key intermediate 5-bromo-2-methoxypyridin-3-amine (B1520566), followed by sulfonamide formation and a subsequent Suzuki-Miyaura cross-coupling reaction to introduce molecular diversity.
Data Presentation
The following tables summarize the in vitro biological activity of a representative set of synthesized sulfonamide methoxypyridine derivatives.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 1a | 0.85 | 45 |
| 1b | 0.53 | 38 |
| 1c | 0.22 | 23 |
| 1d | 1.2 | 67 |
| 1e | 0.78 | 41 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) |
| 1a | 250 | 45 |
| 1b | 180 | 33 |
| 1c | 130 | 20 |
| 1d | 310 | 88 |
| 1e | 210 | 49 |
Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell proliferation, survival, and growth. In many cancers, this pathway is hyperactivated. The synthesized compounds act as dual inhibitors of PI3K and mTOR, blocking the signaling cascade at two key points.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from 3,5-dibromopyridine (B18299).
Materials:
-
3,5-Dibromopyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in DMF, slowly add methanol (1.2 equivalents) at room temperature.
-
Heat the mixture to 60 °C.
-
Add 3,5-dibromopyridine (1.0 equivalent) to the solution and heat to 90 °C for 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as an off-white solid.[1]
Synthesis of 5-bromo-2-methoxypyridin-3-amine
Note: A direct, high-yield synthesis from this compound can be challenging. The following protocol outlines a general approach for the synthesis of the key intermediate, 5-bromo-2-methoxypyridin-3-amine, which is a crucial building block for the target kinase inhibitors.
A multi-step synthesis starting from 2-amino-5-bromopyridine (B118841) is a more established route to obtain 5-bromo-2-methoxypyridin-3-amine. This involves methoxylation and subsequent nitration and reduction, or other functional group manipulations. For the purpose of these application notes, we will assume the availability of 5-bromo-2-methoxypyridin-3-amine as the starting material for the final inhibitor synthesis.
General Procedure for the Synthesis of Sulfonamide Methoxypyridine Kinase Inhibitors
This protocol details the synthesis of the target kinase inhibitors from 5-bromo-2-methoxypyridin-3-amine.
Caption: General synthetic workflow for the kinase inhibitors.
Part 1: Sulfonamide Formation
Materials:
-
5-bromo-2-methoxypyridin-3-amine
-
2,4-Difluorobenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Hexane
Procedure:
-
Dissolve 5-bromo-2-methoxypyridin-3-amine (1.0 equivalent) in anhydrous pyridine.
-
Add 2,4-difluorobenzenesulfonyl chloride (1.2 equivalents) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the pyridine by evaporation under reduced pressure.
-
Add water to the residue and stir for 1 hour.
-
Filter the precipitate, wash with hexane, and dry to obtain N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide.[2]
Part 2: Suzuki-Miyaura Cross-Coupling
Materials:
-
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
-
Arylboronic acid or boronic acid pinacol (B44631) ester (e.g., (4-chlorophenyl)boronic acid)
-
PdCl₂(dppf)·DCM
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and PdCl₂(dppf)·DCM (0.05 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 v/v mixture).
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford the final sulfonamide methoxypyridine kinase inhibitor.[2]
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols provided herein offer a clear pathway for the preparation of potent dual PI3K/mTOR inhibitors. The modular nature of the Suzuki-Miyaura coupling allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies, which is crucial for the optimization of lead compounds in drug discovery programs. Researchers are encouraged to adapt and optimize these methodologies to suit their specific synthetic targets.
References
Application Notes: The Strategic Role of 3-Bromo-5-methoxypyridine in the Synthesis of Novel Agrochemicals
Introduction
3-Bromo-5-methoxypyridine is a key heterocyclic building block increasingly utilized in the discovery and development of modern agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom and an activating methoxy (B1213986) group on a pyridine (B92270) ring, offers medicinal and agricultural chemists a versatile scaffold for creating novel active ingredients. The pyridine core is a well-established toxophore in numerous successful pesticides, and the strategic placement of the bromo and methoxy functionalities allows for fine-tuning of a molecule's physicochemical properties, metabolic stability, and target-binding affinity. These attributes make this compound a valuable intermediate in the synthesis of next-generation fungicides, herbicides, and insecticides.[1] This document provides an overview of its application, detailed synthetic protocols, and the biological rationale for its use in agrochemical research.
Application in Fungicide Synthesis: A Case Study
While direct synthesis of a commercialized agrochemical starting from this compound is not extensively documented in publicly available literature, its utility can be illustrated through the synthesis of novel fungicidal compounds. The pyridine moiety is a core component of many fungicides, including strobilurin analogues, which are known inhibitors of mitochondrial respiration in fungi.[2][3] The following sections detail a representative synthetic application of this compound in the creation of a potential fungicidal agent.
Synthesis of a Novel Pyridyl-Thiazole Fungicide Candidate
This experimental protocol outlines a hypothetical, yet chemically sound, multi-step synthesis of a novel pyridyl-thiazole derivative, a class of compounds known for their potential fungicidal properties. This compound serves as a crucial starting material.
Experimental Protocol
Step 1: Synthesis of 5-Methoxypyridine-3-carbothioamide
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add copper(I) cyanide (1.1 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 150 °C and stir for 18 hours under a nitrogen atmosphere.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a solution of ferric chloride and concentrated hydrochloric acid in water. Stir for 1 hour, then extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methoxynicotinonitrile (B1371411).
-
Thionation: Dissolve the crude 5-methoxynicotinonitrile in a mixture of pyridine and triethylamine (B128534). Bubble hydrogen sulfide (B99878) gas through the solution for 6 hours.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford 5-Methoxypyridine-3-carbothioamide.
Step 2: Synthesis of 2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic acid
-
Reaction Setup: In a round-bottom flask, suspend 5-Methoxypyridine-3-carbothioamide (1.0 eq) in ethanol.
-
Reagent Addition: Add ethyl bromopyruvate (1.1 eq) to the suspension.
-
Reaction Conditions: Reflux the mixture for 4 hours.
-
Work-up and Saponification: Cool the reaction mixture and add a solution of sodium hydroxide (B78521) (2.5 eq) in water. Stir at room temperature for 2 hours.
-
Isolation: Acidify the reaction mixture with concentrated hydrochloric acid to pH 3-4. Collect the resulting precipitate by filtration, wash with water, and dry to yield 2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic acid.
Step 3: Synthesis of the Final Amide Product (Fungicide Candidate)
-
Reaction Setup: To a solution of 2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic acid (1.0 eq) in dichloromethane (B109758) (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Reaction Conditions: Stir the mixture at room temperature for 2 hours.
-
Amidation: In a separate flask, dissolve a desired amine (e.g., 2,6-dichloroaniline) (1.1 eq) and triethylamine (2.0 eq) in DCM. Cool this solution to 0 °C and add the previously prepared acid chloride solution dropwise.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the final fungicidal candidate.
Quantitative Data Summary
| Step | Product | Starting Material | Molar Ratio (SM:Reagent) | Solvent | Yield (%) | Purity (%) |
| 1a | 5-Methoxynicotinonitrile | This compound | 1:1.1 | DMF | 75 | >95 (by GC-MS) |
| 1b | 5-Methoxypyridine-3-carbothioamide | 5-Methoxynicotinonitrile | N/A | Pyridine/TEA | 60 | >90 (by LC-MS) |
| 2 | 2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic acid | 5-Methoxypyridine-3-carbothioamide | 1:1.1 | Ethanol | 85 | >98 (by HPLC) |
| 3 | Final Amide Product | 2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic acid | 1:1.1 (Amine) | DCM | 70 | >97 (by HPLC) |
Note: The yields and purities are representative values based on analogous literature procedures and may vary depending on the specific reaction conditions and the nature of the amine used in the final step.
Diagrams
Synthesis Workflow of this compound
Caption: Synthesis of the key intermediate, this compound.
Proposed Synthesis Workflow for a Fungicide Candidate
Caption: Multi-step synthesis of a potential fungicide from this compound.
Biological Activity and Signaling Pathways
Pyridyl-thiazole amides have been investigated as inhibitors of succinate (B1194679) dehydrogenase (SDH) in the mitochondrial electron transport chain of fungi. SDH, also known as Complex II, is a crucial enzyme in cellular respiration.
Proposed Mode of Action: SDH Inhibition
The synthesized fungicide candidate is hypothesized to act as an SDH inhibitor. The pyridyl-thiazole core can mimic the natural substrate of the enzyme, succinate, and bind to the active site. The methoxy group on the pyridine ring and the substituents on the amide nitrogen can further enhance binding affinity and selectivity. Inhibition of SDH disrupts the fungus's energy production, leading to cell death.
Signaling Pathway Diagram
Caption: Inhibition of Succinate Dehydrogenase by the proposed fungicide.
Conclusion
This compound is a strategic building block for the synthesis of novel agrochemicals. Its utility lies in the ability to introduce a functionalized pyridine ring, a common feature in many successful pesticides. The presented synthetic protocol and biological rationale for a hypothetical pyridyl-thiazole fungicide illustrate the potential of this intermediate in developing new crop protection agents. Further research and optimization of derivatives based on this scaffold could lead to the discovery of potent and selective agrochemicals with novel modes of action.
References
Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become an indispensable tool in medicinal chemistry and materials science, enabling the synthesis of a wide array of aryl and heteroaryl amines that are often challenging to prepare using traditional methods.[1][2] These structural motifs are prevalent in a vast number of biologically active compounds and pharmaceutical agents.[3] This document provides a detailed protocol for the Buchwald-Hartwig amination of 3-Bromo-5-methoxypyridine, a key building block in the synthesis of novel compounds for drug discovery.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the coupling of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-substituted 5-methoxypyridin-3-amine, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][4]
The choice of ligand, base, and solvent is critical for the success of the reaction, as these components influence the stability and activity of the catalyst.[5]
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine. Optimization may be necessary for different amine substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, brine)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
The flask is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equivalents) and this compound (1.0 equivalent).
-
Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M concentration) via syringe.
-
Finally, add the amine (1.2 equivalents) to the reaction mixture via syringe.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][6]
-
The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 12-24 hours.[6]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature.
-
Dilute the mixture with a suitable organic solvent, such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.
-
The combined organic filtrates are then washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-substituted 5-methoxypyridin-3-amine.
Data Presentation: Recommended Starting Conditions
The following table provides recommended starting conditions for the Buchwald-Hartwig amination of this compound with various amine partners. These conditions are based on protocols for structurally similar substrates and should serve as a starting point for optimization.[1]
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Representative Yield (%) |
| Primary Aliphatic Amine | ||||||
| n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 85-95 |
| Secondary Aliphatic Amine | ||||||
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 80-90 |
| Primary Aromatic Amine | ||||||
| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 75-85 |
Note: The yields provided are illustrative and will vary depending on the specific amine and optimized reaction conditions.[1]
Mandatory Visualization
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of 3-Bromo-5-methoxypyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The following sections detail the primary synthetic route, experimental protocols, and key considerations for scaling up production.
Synthesis Overview
The most common and industrially scalable synthesis of this compound involves the nucleophilic substitution of a bromine atom in 3,5-dibromopyridine (B18299) with a methoxy (B1213986) group. This reaction is typically carried out using sodium methoxide (B1231860) in a suitable solvent like N,N-dimethylformamide (DMF).
Key Reaction:
3,5-Dibromopyridine + Sodium Methoxide → this compound + Sodium Bromide
This process offers a relatively high yield and straightforward purification, making it amenable to large-scale production.
Comparative Synthesis Data
The following table summarizes quantitative data from representative synthetic protocols for this compound.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 3,5-Dibromopyridine | 3,5-Dibromopyridine |
| Reagent | Sodium Methoxide (from Sodium pellets and Methanol) | 60% Sodium Hydride and Methanol (B129727) |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Temperature | 70°C | 90°C |
| Reaction Time | 4 hours | 1 hour |
| Yield | 62% | 73% |
| Purification | Filtration and drying | Extraction and Silica (B1680970) Gel Chromatography |
Experimental Protocols
Protocol 1: Synthesis using Sodium Methoxide prepared from Sodium and Methanol
This protocol details the synthesis of this compound from 3,5-dibromopyridine and sodium methoxide.
Materials:
-
3,5-Dibromopyridine (32 g, 135 mmol)
-
Sodium pellets (4.7 g, 0.20 mol)
-
Methanol (180 mL)
-
Toluene (B28343) (100 mL)
-
N,N-Dimethylformamide (DMF), dry (130 mL)
-
Ice/water mixture
Procedure:
-
Under dry conditions, carefully add sodium pellets portion-wise to methanol (180 mL) to prepare sodium methoxide.
-
Evaporate the resulting solution to dryness.
-
Azeotropically distill the residue with toluene (100 mL) and then concentrate under reduced pressure to ensure complete removal of water.
-
To a reaction vessel containing dry DMF (130 mL), add the prepared sodium methoxide.
-
Add 3,5-dibromopyridine (32 g, 135 mmol) to the reaction mixture.
-
Heat the mixture to 70°C and maintain for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into an ice/water mixture (300 g) to precipitate the product.
-
Collect the precipitate by filtration.
-
Dry the filter cake under reduced pressure to yield this compound (15.6 g, 62% yield).[2][3]
Product Confirmation:
-
Mass spectrometry analysis (DCI/NH3) should show m/z 188/190 (M + H)+, confirming the product structure.[2][3]
Protocol 2: Synthesis using Sodium Hydride and Methanol
This protocol provides an alternative method utilizing sodium hydride to generate sodium methoxide in situ.
Materials:
-
3,5-Dibromopyridine (45 g, 190 mmol)
-
60% Sodium Hydride in mineral oil (11.4 g, 285 mmol)
-
Methanol (11.5 mL, 285 mmol)
-
N,N-Dimethylformamide (DMF) (450 mL)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Charge a suspension of 60% sodium hydride (11.4 g, 285 mmol) in DMF (450 mL) with methanol (11.5 mL, 285 mmol) at room temperature.
-
Heat the resulting solution to 60°C.
-
Add 3,5-dibromopyridine (45 g, 190 mmol) to the solution.
-
Heat the reaction mixture to 90°C for 1 hour.[2]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (50 mL).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by chromatography on silica gel (eluting with 5-10% ethyl acetate (B1210297) in hexane) to give the title compound as an off-white solid (26.1 g, 73% yield).[2]
Process Workflow and Logic
The following diagram illustrates the general workflow for the large-scale synthesis of this compound.
Caption: Workflow for this compound Synthesis.
References
Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methoxypyridine is a key heterocyclic building block in medicinal chemistry and materials science. The pyridine (B92270) scaffold is a prevalent motif in numerous pharmaceuticals, and the strategic placement of bromo and methoxy (B1213986) substituents offers versatile handles for further functionalization. Nucleophilic substitution reactions at the C3 position, in particular, allow for the introduction of a wide array of nitrogen, oxygen, and sulfur-containing moieties, enabling the synthesis of diverse compound libraries for drug discovery and development.
This document provides detailed protocols and application notes for the nucleophilic substitution on this compound, with a primary focus on the highly efficient and versatile Palladium-catalyzed Buchwald-Hartwig amination. This reaction is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[1][2] While direct nucleophilic aromatic substitution can occur, transition metal-catalyzed methods, such as the Buchwald-Hartwig reaction, offer broader substrate scope and milder reaction conditions.[2]
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with various amine nucleophiles. These conditions are based on established protocols for structurally similar bromopyridine derivatives and serve as a robust starting point for optimization.
Table 1: Buchwald-Hartwig Amination with Primary and Secondary Aliphatic Amines
| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 80-90 |
| 3 | Piperidine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 24 | 88-96 |
| 4 | Diethylamine | Pd(OAc)₂ (2) | cataCXium A (4) | Cs₂CO₃ | Toluene | 100 | 16 | 75-85 |
Table 2: Buchwald-Hartwig Amination with Anilines
| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ | Dioxane | 120 | 24 | 70-80 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (2) | SPhos (4) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 3 | 3-Chloroaniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 20 | 75-85 |
| 4 | 2-Methylaniline | Pd₂(dba)₃ (2.5) | JohnPhos (5) | K₃PO₄ | Toluene | 110 | 24 | 65-75 |
Note: The yields provided are illustrative and based on reactions with analogous substrates. Optimization of reaction conditions is recommended to achieve the best results for specific amine coupling partners.
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with a variety of amine nucleophiles.
Materials:
-
This compound
-
Amine nucleophile (primary or secondary)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, Xantphos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add this compound (1.0 equiv), the base (1.4-2.5 equiv), and the amine nucleophile (1.1-1.5 equiv).
-
Add the anhydrous solvent (typically 0.1-0.2 M concentration of the limiting reagent) via syringe.
-
Reaction Execution: Place the sealed Schlenk tube in a preheated oil bath or heating block set to the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-5-methoxypyridin-3-amine.
Protocol 2: Synthesis of the Starting Material: this compound
This protocol describes a method for the synthesis of this compound from 3,5-dibromopyridine (B18299).[3]
Materials:
-
3,5-Dibromopyridine
-
Sodium methoxide (B1231860) (or sodium metal and methanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions, work-up, and purification
Procedure:
-
Preparation of Sodium Methoxide Solution (if not commercially available): Under an inert atmosphere, carefully add sodium metal (1.1 equiv) in portions to anhydrous methanol (B129727). After the sodium has completely reacted, remove the excess methanol under reduced pressure.
-
Reaction Setup: To a solution of sodium methoxide (1.5 equiv) in anhydrous DMF, add 3,5-dibromopyridine (1.0 equiv).
-
Reaction Execution: Heat the reaction mixture to 70-90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: Key parameters influencing the Buchwald-Hartwig amination.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Bromo-5-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-Bromo-5-methoxypyridine. The following information is designed to help overcome common challenges, particularly low reaction yields, and to provide a foundation for methodological optimization.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low yields in the Suzuki coupling of this compound. What are the most common initial troubleshooting steps?
A1: Low yields in Suzuki reactions with substituted bromopyridines are a frequent challenge. Begin by systematically verifying the integrity of your reagents and reaction setup:
-
Reagent Quality: Boronic acids are susceptible to degradation, particularly protodeboronation. Ensure your boronic acid is fresh and has been stored correctly. Similarly, verify the activity of your palladium catalyst and phosphine (B1218219) ligand, as they can degrade over time.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[1][2] Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., Argon or Nitrogen) and that all solvents are properly degassed.[1]
-
Control Reaction: Perform a control reaction with a well-established substrate combination, such as bromobenzene (B47551) and phenylboronic acid, to confirm the viability of your general setup and the quality of your reagents.[1]
Q2: My reaction shows significant consumption of the starting material, but the desired product yield is low. What are the likely side reactions?
A2: When the starting material is consumed without a high yield of the desired product, side reactions are the probable cause. Key side reactions to consider are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often exacerbated by harsh basic conditions or the presence of excess water. Using milder bases (e.g., K₂CO₃) or more stable boronic esters (e.g., pinacol (B44631) esters) can mitigate this issue.[1]
-
Dehalogenation: The bromo group on your pyridine (B92270) is replaced by a hydrogen atom. This can occur if the palladium complex abstracts a hydride from sources like certain solvents or amine-based bases.[1] To minimize this, consider using non-reducing solvents and carbonate or phosphate (B84403) bases.[1]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this unwanted reaction.[1] Rigorous degassing and maintaining a strictly inert atmosphere are crucial for prevention.[1]
Q3: How does the electronic nature of this compound affect the Suzuki coupling reaction?
A3: The pyridine ring is electron-deficient, which generally facilitates the oxidative addition step—often the rate-limiting step in the catalytic cycle.[1] Therefore, this compound is considered an "activated" halide compared to electron-rich aryl halides. However, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially inhibiting the catalytic cycle. The methoxy (B1213986) group is an electron-donating group, which can influence the overall electronic properties of the substrate.
Troubleshooting Guide
This guide provides a structured approach to addressing common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted this compound, the problem likely lies in the initial stages of the catalytic cycle.
Possible Causes & Solutions:
| Cause | Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming or is being deactivated. Use a fresh batch of the palladium precatalyst and ligand. If you are using a Pd(II) source like Pd(OAc)₂, ensure your ligand can effectively reduce it to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, more robust precatalyst.[1] |
| Inefficient Oxidative Addition | While the pyridine ring is electron-deficient, steric hindrance could slow this step. Consider using a more electron-rich and bulky phosphine ligand to promote oxidative addition. |
| Poor Reagent Solubility | If the reactants are not fully dissolved, the reaction will be slow and incomplete. Experiment with different solvent systems to ensure all components are in solution at the reaction temperature. |
Issue 2: Formation of Significant Side Products
The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of side products.
Possible Causes & Solutions:
| Side Product | Cause | Solution |
| Debrominated Starting Material | Reductive dehalogenation of the starting material. | Avoid hydride-donating solvents and bases. Switch to carbonate or phosphate bases. |
| Homocoupled Boronic Acid | Often promoted by the presence of oxygen. | Ensure rigorous degassing of all solvents and maintain a strictly inert atmosphere throughout the reaction. Avoid using a large excess of the boronic acid. |
| Protodeboronation Product | Degradation of the boronic acid. | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄ or Cs₂CO₃). Consider using a more stable boronic ester (e.g., pinacol ester). |
Data Presentation: Reaction Conditions for Suzuki Coupling of Substituted Bromopyridines
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 3-Bromo-5-fluoro-2-methoxypyridine | Pd(PPh₃)₄ (2-5) | - | K₂CO₃, Na₂CO₃, or Cs₂CO₃ (2-3) | 1,4-Dioxane (B91453)/H₂O | 80-100 | Not Specified |
| 3-Bromo-5-(3-chlorophenoxy)pyridine | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80-110 | Not Specified |
| 3-Bromo-5-(3-chlorophenoxy)pyridine | PdCl₂(dppf)·CH₂Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90-100 | Not Specified |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | Moderate to Good |
Experimental Protocols
The following are detailed, generalized protocols for the Suzuki coupling of substituted bromopyridines. These should be adapted and optimized for this compound.
Protocol 1: General Suzuki Coupling with Pd(PPh₃)₄
This protocol is a good starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2-3 eq)
-
1,4-Dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or GC/LC-MS.[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling with PdCl₂(dppf)·CH₂Cl₂
This protocol utilizes a different palladium catalyst and may offer improved yields for certain substrates.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)
-
Finely ground K₂CO₃ (2.0 mmol, 2.0 eq)
-
Degassed 1,4-dioxane (8 mL)
-
Degassed water (2 mL)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃.[1]
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.[1]
-
Add the degassed 1,4-dioxane and water via syringe.[1]
-
Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification procedure as described in Protocol 1.[1]
Visualizations
The following diagrams illustrate key workflows and concepts relevant to troubleshooting and understanding the Suzuki-Miyaura coupling reaction.
Caption: A stepwise workflow for troubleshooting low yields in Suzuki coupling reactions.
References
preventing debromination of 3-Bromo-5-methoxypyridine in reactions
Welcome to the technical support center for 3-Bromo-5-methoxypyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing unwanted debromination.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where debromination of this compound is observed as a side reaction?
A1: Debromination, the substitution of the bromine atom with a hydrogen atom, is a common side reaction observed in a variety of cross-coupling and organometallic reactions involving this compound. The most common reaction types where this can be problematic include:
-
Palladium-catalyzed cross-coupling reactions:
-
Formation and use of organometallic reagents:
-
Grignard reagent formation (using Magnesium)[3]
-
Lithiation (using organolithium reagents like n-BuLi)
-
The electron-rich nature of the pyridine (B92270) ring, enhanced by the methoxy (B1213986) group, can make the C-Br bond susceptible to cleavage under certain reaction conditions.
Q2: What are the general mechanisms that lead to the debromination of this compound?
A2: The formation of the debrominated byproduct, 5-methoxypyridine, can occur through several mechanistic pathways depending on the reaction conditions:
-
Reductive Debromination: In palladium-catalyzed reactions, hydride species can be generated in the reaction mixture. These hydrides can then participate in the catalytic cycle, leading to the formation of a palladium-hydride complex which can then reductively eliminate with the aryl group to give the debrominated product. Sources of hydrides can include solvents (like alcohols), reagents (like formic acid or its salts), or decomposition of other reaction components.
-
Hydrodebromination via Organometallic Intermediates: During Grignard reagent formation or lithiation, the initially formed organometallic intermediate is highly basic. If there are any protic sources in the reaction mixture (e.g., trace water, alcohols, or even acidic C-H bonds), the organometallic intermediate will be readily protonated, leading to the debrominated product.
-
Catalyst-Mediated Side Reactions: In some cases, the palladium catalyst itself can be involved in pathways that lead to debromination, particularly if the desired cross-coupling reaction is slow.
Troubleshooting Guides
Issue 1: Significant formation of 5-methoxypyridine during Suzuki-Miyaura Coupling.
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the formation of the debrominated byproduct can significantly lower the yield of the desired coupled product.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting debromination in Suzuki coupling.
Detailed Troubleshooting Steps:
-
Optimize the Base: The choice of base is critical. Stronger bases can sometimes promote side reactions that lead to debromination.
-
Recommendation: Switch to a milder base. Instead of strong bases like NaOH or KOH, consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄).[4] For sensitive substrates, cesium fluoride (B91410) (CsF) can also be effective.
-
Rationale: Milder bases are less likely to generate hydride species that can lead to reductive debromination.
-
-
Optimize the Catalyst and Ligand System: The palladium source and its coordinating ligand have a significant impact on the reaction outcome.
-
Recommendation: Employ bulky, electron-rich phosphine (B1218219) ligands. Ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote the desired cross-coupling pathway over debromination. Using pre-formed palladium catalysts with these ligands can also be beneficial.
-
Rationale: These ligands can stabilize the palladium catalyst and accelerate the rate-limiting steps of the desired catalytic cycle, thus outcompeting the debromination pathway.
-
-
Optimize Reaction Conditions: Temperature and solvent can play a crucial role.
-
Recommendation: Attempt the reaction at a lower temperature for a longer duration. Screen different aprotic solvents like 1,4-dioxane (B91453), toluene (B28343), or THF, using the minimum necessary amount of water to dissolve the base.
-
Rationale: Lowering the temperature can increase the selectivity for the desired reaction by disfavoring side reactions with higher activation energies. Aprotic solvents minimize the availability of potential proton or hydride donors.
-
Table 1: Hypothetical Data on the Effect of Reaction Parameters on Debromination in Suzuki Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Desired Product Yield (%) | Debromination (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 65 | 25 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 85 | 10 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 80 | 92 | <5 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 90 | 90 | 8 |
Note: This table presents hypothetical data to illustrate the potential impact of different reaction components on the outcome. Actual results may vary.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for minimizing debromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane and water (e.g., a 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Issue 2: Debromination during Buchwald-Hartwig Amination.
The Buchwald-Hartwig amination is a key method for forming C-N bonds. However, the basic conditions and elevated temperatures can sometimes lead to debromination.[1]
Troubleshooting Steps:
-
Choice of Base: Strong, non-nucleophilic bases are typically used, but the choice can influence the extent of debromination.
-
Recommendation: While sodium tert-butoxide (NaOt-Bu) is common, consider screening other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃), which may be milder.
-
-
Catalyst and Ligand Selection: As with Suzuki coupling, the catalyst system is crucial.
-
Recommendation: Utilize modern, bulky, and electron-rich phosphine ligands. For heteroaryl bromides, ligands like RuPhos or XPhos are often effective.[1] Using palladium precatalysts can also lead to more consistent results.
-
-
Reaction Temperature:
-
Recommendation: If debromination is significant, try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
-
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is a starting point for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ and RuPhos.
-
Seal the flask, and purge with argon for 10-15 minutes.
-
Add this compound, the amine, and NaOt-Bu under an inert atmosphere.
-
Add anhydrous toluene via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, and work up as appropriate for the product.
Issue 3: Formation of 5-methoxypyridine during Grignard Reagent Formation or Lithiation.
The formation of organometallic reagents from this compound can be challenging, with protonation of the highly basic intermediate being a major side reaction.
Troubleshooting Workflow: Organometallic Reagent Formation
Caption: A workflow for minimizing debromination during Grignard or lithiation reactions.
Detailed Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter for preventing debromination during lithiation.
-
Recommendation: Perform the reaction at very low temperatures, typically between -78 °C and -100 °C, using a dry ice/acetone or other suitable cooling bath.
-
Rationale: At lower temperatures, the rate of protonation of the organometallic intermediate is significantly reduced, allowing it to be trapped by the desired electrophile.
-
-
Slow Addition of Reagent:
-
Recommendation: Add the organolithium reagent (e.g., n-BuLi) or ensure the Grignard formation is initiated at a low temperature and proceeds smoothly. For lithiation, add the reagent dropwise and slowly.
-
Rationale: Slow addition helps to control the exotherm of the reaction and maintain a low internal temperature.
-
-
Ensure Strictly Anhydrous Conditions:
-
Recommendation: Use flame-dried glassware and freshly distilled, anhydrous solvents. Ensure all reagents are free from moisture.
-
Rationale: Trace amounts of water are a primary source of protons that will quench the organometallic intermediate, leading to the debrominated product.
-
Experimental Protocol: Low-Temperature Lithiation of this compound
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., an aldehyde or ketone)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound and anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile at -78 °C and stir for an additional 1-2 hours before slowly warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify as necessary.
References
Technical Support Center: Troubleshooting Catalyst Deactivation with 3-Bromo-5-methoxypyridine
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during catalytic reactions involving 3-Bromo-5-methoxypyridine. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental issues, with a focus on catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this compound is showing low or no conversion. What are the primary causes?
A1: Low or no conversion in cross-coupling reactions with this compound can stem from several factors. The primary suspect is often catalyst deactivation, where the active catalytic species is rendered ineffective. The pyridine (B92270) nitrogen in your substrate can act as a poison by coordinating to the palladium catalyst, forming a stable complex that inhibits its activity. Other common causes include:
-
Poor quality of starting materials: Impurities in this compound or the coupling partner can poison the catalyst.
-
Suboptimal reaction conditions: Incorrect choice of ligand, base, solvent, or temperature can lead to a stalled reaction.
-
Presence of oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation and deactivation of the active Pd(0) catalyst.
Q2: My reaction starts but then stalls, leaving a significant amount of starting material. What does this indicate?
A2: A reaction that initiates but fails to proceed to completion is a classic sign of catalyst deactivation occurring during the reaction. This can be caused by:
-
Product inhibition: The product of the reaction may bind more strongly to the catalyst than the starting materials, progressively inhibiting the catalytic cycle.
-
Ligand degradation: The phosphine (B1218219) ligands used to stabilize the palladium catalyst can degrade over time at elevated temperatures, leading to the precipitation of palladium black.
-
Change in reaction medium: Precipitation of a starting material, intermediate, or the product can halt the reaction.
Q3: I am observing significant formation of side products, such as homocoupling of my boronic acid (in Suzuki reactions) or debromination of this compound. How can I minimize these?
A3: The formation of side products is often linked to catalyst deactivation or suboptimal reaction conditions.
-
Homocoupling: This side reaction is often promoted by the presence of oxygen or an excess of a palladium(II) precatalyst that has not been efficiently reduced to the active palladium(0) species. Rigorous degassing and the use of a suitable precatalyst or reduction conditions are crucial.
-
Debromination (protodebromination): This occurs when the organopalladium intermediate reacts with a proton source (like water or alcohol) instead of the intended coupling partner. The choice of a less protic solvent and a non-coordinating base can help minimize this side reaction.
Q4: Can I regenerate a palladium catalyst that has been deactivated in a reaction with this compound?
A4: Regeneration of a homogeneous palladium catalyst from a reaction mixture is generally not practical in a laboratory setting. For heterogeneous catalysts like palladium on carbon (Pd/C), regeneration might be possible if the deactivation is due to coking (deposition of carbonaceous material). This typically involves a controlled oxidation process to burn off the coke. However, if the deactivation is due to strong poisoning by the pyridine substrate or impurities, regeneration is often difficult or impossible.
Troubleshooting Guides
Issue 1: Low Product Yield in Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Suggested Solution |
| Low to no conversion | Catalyst Poisoning by Pyridine Nitrogen: The lone pair on the pyridine nitrogen coordinates to the palladium center, forming an inactive complex. | 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center. 2. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can compensate for a portion of the catalyst being deactivated. |
| Inefficient Oxidative Addition: The C-Br bond of the electron-deficient pyridine ring may be less reactive towards oxidative addition. | 1. Higher Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C. 2. More Active Catalyst System: Utilize a more active precatalyst system. | |
| Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation, especially at higher temperatures and in the presence of water. | 1. Use a Boronic Ester: Consider using a more stable boronic ester (e.g., a pinacol (B44631) ester). 2. Control Reagent Addition: Add the boronic acid or ester to the reaction mixture just before heating. | |
| Significant Debromination | Presence of a Proton Source: The organopalladium intermediate is quenched by a proton source. | 1. Anhydrous Conditions: Use anhydrous solvents and ensure all reagents are dry. 2. Base Selection: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. |
Issue 2: Catalyst Deactivation (Palladium Black Formation)
| Symptom | Potential Cause | Suggested Solution |
| Reaction mixture turns black, and reaction stalls. | Ligand Degradation: Phosphine ligands can be susceptible to oxidation or P-C bond cleavage at elevated temperatures, leading to the formation of unsupported Pd(0) which aggregates into palladium black. | 1. Use More Robust Ligands: Switch to more thermally stable ligands, such as bulky biarylphosphines or N-heterocyclic carbenes (NHCs). 2. Lower Reaction Temperature: If possible, lower the reaction temperature to minimize ligand degradation. |
| Oxygen Contamination: Traces of oxygen can oxidize the active Pd(0) species, leading to decomposition. | 1. Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas for an extended period. 2. Maintain Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
Data Presentation
The following tables summarize representative quantitative data on the effect of various parameters on Suzuki-Miyaura coupling reactions of bromopyridine derivatives. While this data is not specific to this compound, it provides valuable insights into expected trends.
Table 1: Effect of Catalyst Loading on Product Yield
| Catalyst Loading (mol%) | Representative Yield (%) | Notes |
| 0.5 | 65-75 | Lower loadings can be economical but may require longer reaction times or result in incomplete conversion. |
| 1.0 | 80-90 | A common starting point for optimization. |
| 2.0 | >90 | Higher loadings can improve yields for challenging substrates but increase costs and may lead to more side products. |
| 5.0 | >90 | Often used for difficult couplings or when catalyst deactivation is significant. |
Data is illustrative and based on typical Suzuki-Miyaura reactions of bromopyridines.
Table 2: Comparison of Ligands for Suzuki-Miyaura Coupling of Bromopyridines
| Ligand | Catalyst Precursor | Base | Solvent | Representative Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | Moderate to Good | [1] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | High | [2] |
| XPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | High | [2] |
| RuPhos | Pd G3 Precatalyst | LHMDS | 1,4-Dioxane | High | [1] |
This table presents a qualitative comparison based on literature for similar substrates.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Screening of Ligands and Bases for Optimal Reaction Conditions
This protocol describes a parallel screening approach to quickly identify the optimal ligand and base for the coupling of this compound with a specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
A selection of phosphine ligands (e.g., PPh₃, SPhos, XPhos, RuPhos; 4 mol%)
-
A selection of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
An array of reaction vials with stir bars suitable for parallel synthesis
Procedure:
-
In an inert atmosphere glovebox, dispense the appropriate amounts of this compound, arylboronic acid, Pd(OAc)₂, and the selected ligand and base into each reaction vial.
-
Add the degassed 1,4-dioxane to each vial.
-
Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set period (e.g., 12-24 hours).
-
After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
-
Compare the results to identify the most effective ligand and base combination.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Suzuki-Miyaura catalytic cycle with a deactivation pathway.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: Common catalyst deactivation pathways with pyridine substrates.
References
Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 3-bromo-5-methoxypyridine, specifically focusing on the minimization of boronic acid homocoupling.
Troubleshooting Guide
Issue: Significant Homocoupling of the Boronic Acid Observed
High levels of boronic acid homocoupling are a common side reaction in Suzuki-Miyaura coupling, leading to reduced yields of the desired product and purification challenges. This issue is often exacerbated by the presence of oxygen and the choice of reaction conditions.
Primary Cause: The presence of oxygen in the reaction mixture can lead to the oxidation of the Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled byproduct.[1][2]
Potential Solutions at a Glance:
| Strategy | Rationale |
| Rigorous Degassing | Removes dissolved oxygen, a key promoter of homocoupling.[1] |
| Use of Bulky, Electron-Rich Ligands | Promotes the desired cross-coupling pathway and sterically hinders the formation of intermediates leading to homocoupling.[3] |
| Appropriate Base Selection | Weaker inorganic bases are generally preferred as strong bases can sometimes promote side reactions.[3] |
| Slow Addition of Boronic Acid | Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[3][4] |
| Addition of a Mild Reducing Agent | Helps to maintain the palladium catalyst in its active Pd(0) state.[5] |
Frequently Asked Questions (FAQs)
Q1: Why am I observing a significant amount of boronic acid homocoupling in my reaction with this compound?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura couplings and is primarily promoted by the presence of molecular oxygen.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of the boronic acid. The pyridine (B92270) nitrogen in this compound can also influence the reaction by coordinating to the palladium catalyst, potentially altering its reactivity and susceptibility to side reactions.
Q2: How can I effectively remove dissolved oxygen from my reaction?
A2: Rigorous degassing of solvents and the reaction vessel is crucial. Common methods include:
-
Inert Gas Sparging: Bubbling an inert gas such as argon or nitrogen through the solvent for an extended period (15-30 minutes). A subsurface sparge is particularly effective.
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing the solvent under an inert atmosphere. This cycle is typically repeated three to five times for maximum efficiency.
Q3: What is the role of the ligand in minimizing homocoupling, especially for a pyridine substrate?
A3: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. For pyridine substrates, which can sometimes inhibit the catalyst, the choice of ligand is even more important.
-
Bulky, Electron-Rich Phosphine (B1218219) Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective. Their steric bulk can hinder the formation of palladium intermediates that lead to homocoupling, while their electron-rich nature promotes the desired reductive elimination step of the cross-coupling cycle.[3] These ligands can also mitigate the inhibitory effect of the pyridine nitrogen.
Q4: Which bases are recommended to suppress homocoupling with this compound?
A4: The choice of base is critical for activating the boronic acid, but an inappropriate base can promote homocoupling. Generally, weaker inorganic bases are preferred over strong hydroxide (B78521) bases.
-
Recommended Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are often good starting points.[3] Cesium carbonate (Cs₂CO₃) can also be effective, particularly for challenging couplings. It is often beneficial to screen a few bases to find the optimal conditions for your specific substrates.
Q5: Can the order of reagent addition affect the amount of homocoupling?
A5: Yes, procedural modifications can significantly reduce homocoupling.
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[3][4]
-
Pre-heating Catalyst and Base: Heating the mixture of the palladium catalyst, ligand, base, and this compound before adding the boronic acid can also help to ensure the catalytic cycle is initiated efficiently towards the desired cross-coupling.
Quantitative Data on Homocoupling Minimization
The following tables provide illustrative data on how different reaction parameters can influence the yield of the desired cross-coupled product and suppress the formation of the homocoupled byproduct in Suzuki-Miyaura reactions of substituted aryl bromides. While this data is not specific to this compound, it provides valuable insights into general trends.
Table 1: Effect of Different Bases on Suzuki Coupling Yield [3]
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Na₂CO₃ | DMF/H₂O (1:1) | 80 | 15 | 95 |
| 2 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 20 | 92 |
| 3 | K₃PO₄ | DMF/H₂O (1:1) | 80 | 25 | 90 |
| 4 | NaOH | DMF/H₂O (1:1) | 80 | 10 | 85 |
Note: This data is for a model reaction and illustrates the general efficacy of different bases. Yields are for the desired cross-coupled product.
Table 2: Impact of Degassing and a Reducing Agent on Homocoupling [5]
| Entry | Conditions | Homocoupling Byproduct (%) |
| 1 | No degassing, no additive | > 5% |
| 2 | Nitrogen sparging | < 1% |
| 3 | Nitrogen sparging + Potassium Formate (B1220265) | < 0.1% |
Note: This data demonstrates the significant reduction in homocoupling achieved by rigorous exclusion of oxygen and the addition of a mild reducing agent.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki Reaction
This protocol incorporates best practices for minimizing the homocoupling of boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv), finely powdered
-
Degassed solvent (e.g., 1,4-Dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the phosphine ligand, and the finely powdered base.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
In a separate flask, dissolve the arylboronic acid in a portion of the degassed solvent.
-
Add the remaining degassed solvent to the Schlenk flask containing the aryl bromide mixture via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for a further 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Begin slow, dropwise addition of the arylboronic acid solution to the reaction mixture via a syringe pump over a period of 1-2 hours.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Procedure Incorporating a Mild Reducing Agent
This protocol includes the use of potassium formate to further suppress homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Potassium formate (1.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the phosphine ligand, the base, and potassium formate.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Perform a subsurface sparge with the inert gas for 20-30 minutes to ensure rigorous deoxygenation.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The competing boronic acid homocoupling pathway promoted by oxygen.
Caption: A troubleshooting workflow for minimizing boronic acid homocoupling.
References
Technical Support Center: Reactivity of 3-Bromo-5-methoxypyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of the methoxy (B1213986) group on the reactivity of 3-Bromo-5-methoxypyridine in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary influence of the methoxy group on the reactivity of the pyridine (B92270) ring in this compound?
A1: The methoxy group at the 5-position exerts a dual electronic effect on the pyridine ring. It has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom and a strong electron-donating resonance effect (+M) where the oxygen's lone pairs delocalize into the ring. In the meta-position relative to the nitrogen, the resonance effect increases the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. However, the nitrogen atom's own electron-withdrawing nature still makes the pyridine ring generally less reactive towards electrophiles than benzene. For nucleophilic aromatic substitution, the methoxy group's electron-donating nature can decrease reactivity.
Q2: How does the methoxy group affect the regioselectivity of reactions on this compound?
A2: The methoxy group is an ortho-, para-director for electrophilic aromatic substitution. However, in this compound, the positions are already substituted. For reactions involving metalation, the methoxy group can act as a directed metalation group (DMG), potentially directing lithiation to the C4 or C6 position. The bromine atom is the primary site for cross-coupling reactions like Suzuki and Buchwald-Hartwig amination.
Q3: Is the pyridine nitrogen's basicity affected by the methoxy group?
A3: Yes, the methoxy group influences the basicity of the pyridine nitrogen. An electron-donating group like methoxy at the 5-position can increase the electron density on the nitrogen atom, thereby increasing its basicity (higher pKa) compared to unsubstituted pyridine.[1] This increased basicity can sometimes lead to catalyst inhibition in cross-coupling reactions where the nitrogen can coordinate to the metal center.[2]
Q4: What are the most common applications of this compound in synthesis?
A4: this compound is a versatile building block in organic synthesis, particularly for the preparation of substituted pyridines. It is widely used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling to form C-C bonds and Buchwald-Hartwig amination to form C-N bonds. These reactions are crucial in the synthesis of pharmaceuticals and agrochemicals.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield in the Suzuki coupling of this compound.
This is a common issue that can arise from several factors related to the catalyst, reagents, or reaction conditions.
-
Potential Cause 1: Catalyst Inactivity or Inappropriate Choice.
-
Solution: The choice of palladium catalyst and ligand is crucial. For an electron-rich substrate like this compound, a bulky, electron-rich phosphine (B1218219) ligand such as SPhos, XPhos, or RuPhos can be effective in promoting oxidative addition.[3] Consider using a pre-formed Pd(0) catalyst or a pre-catalyst to ensure the presence of the active catalytic species.[4]
-
-
Potential Cause 2: Protodeboronation of the Boronic Acid.
-
Solution: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen). This is especially true for heteroaryl boronic acids.[3] To mitigate this, use a more stable boronic ester (e.g., pinacol (B44631) ester), use a milder base like potassium carbonate (K₂CO₃), and minimize the reaction time.
-
-
Potential Cause 3: Catalyst Inhibition by the Pyridine Nitrogen.
-
Solution: The increased basicity of the pyridine nitrogen due to the methoxy group can lead to coordination with the palladium center, inhibiting the catalytic cycle. Using a more sterically hindered ligand can sometimes disfavor this coordination. Alternatively, performing the reaction at a slightly higher temperature might help to promote catalyst turnover.
-
-
Potential Cause 4: Inadequate Reaction Conditions.
-
Solution: Ensure all solvents are rigorously degassed to prevent catalyst oxidation. The choice of base is also critical; potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[5] A solvent system of dioxane/water or toluene/water is commonly used.
-
.dot
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Buchwald-Hartwig Amination
Issue: Low yield or incomplete conversion in the Buchwald-Hartwig amination of this compound.
Similar to Suzuki coupling, several factors can contribute to poor outcomes in C-N bond formation.
-
Potential Cause 1: Inappropriate Catalyst System.
-
Potential Cause 2: Base Incompatibility or Insufficiency.
-
Potential Cause 3: Catalyst Deactivation.
-
Solution: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[2] Using a ligand that is more strongly coordinating to the palladium than the pyridine nitrogen can help. Additionally, ensure that all reagents and solvents are free of impurities that could poison the catalyst.
-
-
Potential Cause 4: Side Reactions.
-
Solution: Hydrodehalogenation (replacement of bromine with hydrogen) can be a competing side reaction. This can sometimes be minimized by using a slight excess of the amine and carefully controlling the reaction temperature.
-
.dot
References
- 1. stackoverflow.com [stackoverflow.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
optimization of reaction time and temperature for 3-Bromo-5-methoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Bromo-5-methoxypyridine. The information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing reaction time and temperature.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, particularly when using 3,5-dibromopyridine (B18299) and a methoxide (B1231860) source.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Inactive reagents: Sodium methoxide or sodium hydride may have degraded due to moisture. Methanol (B129727) must be anhydrous. 3. Poor quality starting material: 3,5-dibromopyridine may contain impurities. | 1. Increase the reaction time or temperature incrementally. Monitor the reaction progress using TLC or GC/MS. A reported successful condition is 70°C for 4 hours, while another uses 90°C for 1 hour.[1] 2. Use freshly opened or properly stored reagents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Dry solvents thoroughly. 3. Purify the starting material by recrystallization or distillation if necessary. |
| Formation of Side Products (e.g., 3,5-dimethoxypyridine) | 1. Reaction temperature is too high or reaction time is too long: This can lead to the substitution of the second bromine atom. 2. Excess methoxide: Using a large excess of the methoxide source can favor the formation of the disubstituted product. | 1. Reduce the reaction temperature or shorten the reaction time. Optimization experiments are recommended to find the ideal balance between conversion and selectivity. 2. Use a controlled amount of the methoxide source (typically 1.0-1.2 equivalents). |
| Difficult Purification | 1. Presence of unreacted starting material: Incomplete reaction can lead to co-elution with the product during chromatography. 2. Formation of isomeric impurities: Depending on the synthetic route, other brominated or methoxylated pyridines may form. | 1. Ensure the reaction goes to completion by monitoring with TLC or GC/MS before workup. 2. Utilize an optimized chromatography method. A reported successful method uses a gradient of 5-10% ethyl acetate (B1210297) in hexane (B92381) on silica (B1680970) gel.[1] |
| Inconsistent Results | 1. Variability in reaction setup: Small changes in solvent volume, stirring rate, or heating can affect the reaction outcome. 2. Inconsistent workup procedure: Variations in extraction or washing steps can lead to different levels of purity and yield. | 1. Standardize all reaction parameters. Use a consistent heat source (e.g., oil bath with a temperature controller) and maintain vigorous stirring. 2. Follow a standardized workup protocol for all reactions to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most commonly cited precursor is 3,5-dibromopyridine, which undergoes a nucleophilic aromatic substitution with a methoxide source.[1]
Q2: What are typical reaction conditions (temperature and time) for the synthesis from 3,5-dibromopyridine?
A2: Several conditions have been reported to be effective. One method involves heating at 70°C for 4 hours in DMF with sodium methoxide.[1] Another protocol uses sodium hydride and methanol in DMF, heating to 90°C for 1 hour.[1] The optimal conditions may vary depending on the scale and specific laboratory setup.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of the starting material (3,5-dibromopyridine) and the formation of the product (this compound).
Q4: What is the recommended workup and purification procedure?
A4: A common workup procedure involves cooling the reaction mixture, quenching with water, and extracting the product with an organic solvent like diethyl ether. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product is often purified by silica gel chromatography, eluting with a mixture of ethyl acetate and hexane.[1]
Q5: Are there alternative synthetic routes to this compound?
A5: While the nucleophilic substitution of 3,5-dibromopyridine is common, other multi-step syntheses starting from different pyridine (B92270) derivatives may exist, though they are less frequently described in readily available literature.
Experimental Protocols
Protocol 1: Synthesis from 3,5-Dibromopyridine and Sodium Methoxide
This protocol is based on the reaction of 3,5-dibromopyridine with pre-formed sodium methoxide in DMF.
Materials:
-
3,5-dibromopyridine
-
Sodium pellets
-
Anhydrous Methanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
Under an inert atmosphere, cautiously add sodium pellets (4.7 g, 0.20 mol) in batches to anhydrous methanol (180 mL).
-
After the sodium has completely reacted, remove the excess methanol by evaporation under reduced pressure.
-
Azeotrope the resulting sodium methoxide with toluene (100 mL) and concentrate again under reduced pressure to ensure it is anhydrous.
-
Dissolve the dry sodium methoxide in anhydrous DMF (130 mL).
-
Add 3,5-dibromopyridine (32 g, 135 mmol) to the solution.
-
Heat the reaction mixture to 70°C and maintain for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and slowly pour it into an ice/water mixture (300 g).
-
Collect the resulting precipitate by filtration.
-
Dry the filter cake under reduced pressure to yield this compound.
Protocol 2: Synthesis using Sodium Hydride and Methanol
This protocol generates sodium methoxide in situ from sodium hydride and methanol.
Materials:
-
3,5-dibromopyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Methanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel
-
Ethyl acetate
-
Hexane
Procedure:
-
To a suspension of 60% sodium hydride (11.4 g, 285 mmol) in anhydrous DMF (450 mL), add anhydrous methanol (11.5 mL, 285 mmol) at room temperature.
-
Heat the mixture to 60°C until the evolution of hydrogen gas ceases.
-
Add 3,5-dibromopyridine (45 g, 190 mmol) to the resulting solution.
-
Heat the reaction mixture to 90°C and maintain for 1 hour.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (50 mL) and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel chromatography, eluting with 5-10% ethyl acetate in hexane.
Data Summary
The following table summarizes the reaction conditions and yields reported in the literature for the synthesis of this compound from 3,5-dibromopyridine.
| Parameter | Protocol 1 | Protocol 2 |
| Methoxide Source | Sodium methoxide (pre-formed) | Sodium hydride and methanol (in situ) |
| Solvent | DMF | DMF |
| Temperature | 70°C | 90°C |
| Reaction Time | 4 hours | 1 hour |
| Reported Yield | 62%[1] | 73%[1] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of 3-Bromo-5-methoxypyridine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Bromo-5-methoxypyridine derivatives. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after a Suzuki-Miyaura coupling reaction with this compound?
A1: Common impurities include homocoupled products from the boronic acid, unreacted starting materials such as this compound and the boronic acid, debrominated 5-methoxypyridine, and residual palladium catalyst.[1][2] The formation of these byproducts can be influenced by reaction conditions, so careful optimization is key.[2]
Q2: I am observing significant peak tailing during the chromatographic purification of my basic 3-aryl-5-methoxypyridine derivative. What could be the cause and how can I resolve it?
A2: Peak tailing is a frequent issue when purifying pyridine (B92270) derivatives on silica (B1680970) gel. This is primarily due to the interaction of the basic nitrogen atom of the pyridine ring with acidic silanol (B1196071) groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1% by volume), to your eluent. Alternatively, using a different stationary phase like neutral or basic alumina (B75360) can be effective.
Q3: My 3-amino-5-methoxypyridine derivative, synthesized via a Buchwald-Hartwig amination, is proving difficult to crystallize. What are some potential solutions?
A3: The presence of even minor impurities can inhibit crystallization. Attempting further purification by column chromatography to remove these impurities is a good first step. Experimenting with a variety of solvent systems is also crucial. A suitable crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. If your product is an oil, consider converting it to a salt (e.g., a hydrochloride salt) which may be more crystalline.
Q4: How can I effectively remove residual palladium catalyst from my reaction mixture?
A4: Following column chromatography, residual palladium can sometimes be removed by treating a solution of the product with activated carbon and then filtering through a pad of Celite®. Specialized metal scavengers are also commercially available for this purpose.
Q5: What are common byproducts in a Sonogashira coupling reaction with this compound?
A5: A significant byproduct in Sonogashira couplings is the homocoupled alkyne dimer, also known as a diyne.[3] This is often promoted by the presence of oxygen and can be minimized by ensuring the reaction is performed under strictly anaerobic conditions.[3]
Troubleshooting Guides
This section provides structured guidance for specific purification challenges.
Challenge 1: Poor Separation of Product from Impurities in Column Chromatography
If you are experiencing co-elution of your target 3-substituted-5-methoxypyridine derivative with impurities, consult the following table for potential solutions.
| Observation | Potential Cause | Suggested Solution |
| Product and a non-polar impurity are not separating. | Eluent system is too polar, causing both to move too quickly up the column. | Decrease the polarity of the eluent. For example, if using 20% ethyl acetate (B1210297) in hexanes, try reducing to 10-15%. |
| Product is streaking or tailing on the TLC plate and column. | The basic pyridine is interacting strongly with the acidic silica gel. | Add 0.1-1% triethylamine to the eluent system to neutralize the silica gel. |
| Multiple impurities are present, making separation difficult. | The initial reaction work-up was insufficient. | Perform a thorough aqueous work-up before chromatography. This should include washes with saturated sodium bicarbonate and brine to remove acidic and water-soluble impurities.[1] |
| The product and a key impurity have very similar polarities. | The chosen stationary phase is not providing adequate selectivity. | Consider switching to a different stationary phase, such as alumina (neutral or basic) or a bonded-phase silica gel (e.g., diol or cyano). |
Challenge 2: Low Recovery from Recrystallization
Low yield after recrystallization is a common issue. The following table provides troubleshooting steps.
| Observation | Potential Cause | Suggested Solution |
| Very few or no crystals form upon cooling. | The compound is too soluble in the chosen solvent, even at low temperatures. | Experiment with a different solvent or a co-solvent system. A good approach is to find a solvent in which the compound is highly soluble and another in which it is poorly soluble, and then create mixtures. |
| Crystals form but a significant amount of product remains in the mother liquor. | Too much solvent was used initially. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The product precipitates as an oil instead of crystals. | The solution is cooling too quickly, or impurities are inhibiting crystal lattice formation. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Adding a seed crystal of the pure product can also induce crystallization. |
Data Presentation: Purification of Representative Derivatives
The following table summarizes typical purification data for common derivatives of this compound. Note that optimal conditions will vary depending on the specific substrate.
| Derivative Type | Reaction | Purification Method | Typical Eluent System | Typical Yield | Typical Purity |
| 3-Aryl-5-methoxypyridine | Suzuki-Miyaura | Column Chromatography | 5-50% Ethyl Acetate in Hexanes | 70-95% | >98% |
| 3-Alkynyl-5-methoxypyridine | Sonogashira | Column Chromatography | 10-40% Ethyl Acetate in Hexanes | 60-90% | >97% |
| 3-Amino-5-methoxypyridine | Buchwald-Hartwig | Column Chromatography followed by Recrystallization | 20-60% Ethyl Acetate in Hexanes (+0.5% Et3N) | 50-85% | >99% |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification of a 3-Aryl-5-methoxypyridine Derivative
-
Sample Preparation: After an aqueous work-up, dissolve the crude product in a minimal amount of dichloromethane (B109758) (DCM) or the initial eluent.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
-
Sample Loading: Carefully apply the dissolved crude product to the top of the silica bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent based on TLC analysis of the crude mixture. A gradient of 5% to 50% ethyl acetate in hexanes is a common starting point for these derivatives.[1]
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: General Procedure for Recrystallization of a 3-Amino-5-methoxypyridine Derivative
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., isopropanol, ethyl acetate, or a mixture of hexanes and ethyl acetate). Allow to cool to see if crystals form.
-
Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A logical workflow for selecting and troubleshooting purification methods.
Caption: Formation of common byproducts in a Suzuki-Miyaura coupling reaction.
References
Technical Support Center: 3-Bromo-5-methoxypyridine Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the impact of ligand selection on the cross-coupling efficiency of 3-Bromo-5-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: Which ligands are most effective for the Suzuki-Miyaura coupling of this compound?
A1: The choice of ligand is critical for achieving high efficiency. For standard Suzuki-Miyaura couplings with this compound, a good starting point is a simple phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) with a palladium source such as Pd(PPh₃)₄.[1][2] However, for more challenging substrates or to improve yields, bulky and electron-rich biaryl phosphine ligands like SPhos and XPhos are often superior.[1][3] These advanced ligands can promote the key steps of the catalytic cycle, particularly for electron-deficient pyridine (B92270) rings.[4]
Q2: How does ligand selection influence the Buchwald-Hartwig amination with this compound?
A2: The Buchwald-Hartwig amination requires a robust catalyst system to form the C-N bond. This reaction is highly dependent on the use of sterically hindered, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and BINAP are commonly paired with a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂.[1][5] These bulky ligands facilitate the reductive elimination step, which forms the final product, and are essential for coupling with the relatively electron-deficient this compound substrate.[4] A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is also crucial.[1]
Q3: What are the recommended starting conditions, including ligand choice, for a Sonogashira coupling with this compound?
A3: A classic Sonogashira coupling involves a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base.[1] A common and reliable palladium catalyst choice is Pd(PPh₃)₂Cl₂.[1] The triphenylphosphine (PPh₃) ligand is generally effective for this reaction. The copper(I) salt is essential for the traditional mechanism as it reacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate.[6] The reaction is typically run under an inert atmosphere to prevent the undesirable homocoupling of the alkyne.[1]
Q4: Why are bulky, electron-rich phosphine ligands often preferred for challenging cross-coupling reactions?
A4: The efficacy of a phosphine ligand is determined by its steric and electronic properties.[4]
-
Steric Bulk: Large, sterically demanding ligands accelerate the reductive elimination step, which is the final product-forming step of the catalytic cycle. They also promote the formation of the active monoligated palladium(0) species, which is crucial for initiating the catalytic cycle via oxidative addition.[4]
-
Electron-Rich Nature: Electron-donating ligands increase the electron density on the palladium center. This facilitates the oxidative addition of the aryl bromide (the C-Br bond cleavage), which is often the rate-determining step in the catalytic cycle.[2] For electron-deficient substrates like this compound, this electronic push is particularly beneficial.
Troubleshooting Guides
Q: My Suzuki-Miyaura coupling reaction shows low or no conversion of the starting material. What are the common ligand-related causes?
A: Low conversion often points to issues with catalyst activity or suboptimal reaction conditions.[7]
-
Possible Cause: Inefficient Ligand. Simple ligands like triphenylphosphine (PPh₃) may be insufficient for this specific substrate, which can be challenging due to the electronic nature of the pyridine ring.[3]
-
Solution: Switch to a more electron-rich and sterically bulky biaryl phosphine ligand such as SPhos or XPhos.[1][3] These ligands are known to dramatically improve reaction rates and yields for difficult couplings.[3] It is advisable to screen a panel of ligands to find the optimal one for your specific coupling partners.
-
-
Possible Cause: Inactive Catalyst. The active Pd(0) species may not be forming efficiently or is being deactivated.[8]
-
Solution: Ensure you are using a fresh batch of the palladium precatalyst and ligand. Consider using a pre-formed palladium(0) catalyst like Pd(PPh₃)₄ or a modern Buchwald-type precatalyst that forms the active species more readily.[8] Also, ensure all solvents and reagents are rigorously degassed, as oxygen can oxidize and deactivate the Pd(0) catalyst.[1][7]
-
Q: I am observing a significant amount of debrominated starting material (5-methoxypyridine) as a side product. How can I prevent this?
A: This side product results from a dehalogenation reaction, where the palladium complex, after oxidative addition, is intercepted by a hydride source.[8]
-
Possible Cause: Hydride Source. Amine bases or alcohol solvents can act as hydride sources, leading to the undesired debromination.[8]
-
Solution: Switch to a non-reducing solvent and use a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (B84403) (K₃PO₄) base instead of an amine-based one.[8]
-
-
Possible Cause: Ligand Influence. While less direct, the ligand can influence the relative rates of productive coupling versus side reactions.
-
Solution: Optimizing the ligand to one that promotes faster reductive elimination of the desired product can help outcompete the dehalogenation pathway. Screening bulky ligands is recommended.
-
Q: My reaction is plagued by protodeboronation of the boronic acid. Can ligand choice affect this side reaction?
A: Yes, protodeboronation (replacement of the boronic acid group with a hydrogen) is a common side reaction, and recent studies have shown that the catalyst system can play a role.[9]
-
Possible Cause: Palladium-Catalyzed Protodeboronation. While often base-catalyzed, protodeboronation can also be accelerated by palladium(II) complexes bound to bulky phosphine ligands.[9][10]
-
Solution: This presents a paradox, as bulky ligands are often needed for efficient coupling.[9][10] If protodeboronation is severe, a careful and judicious screening of ligands is required. You may need to find a ligand that facilitates the cross-coupling at a rate significantly faster than the competing protodeboronation. Alternatively, using a more stable boronic ester (e.g., a pinacol (B44631) ester) instead of the boronic acid can mitigate this issue.[8]
-
Data Presentation
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of Substituted Bromopyridines (Data synthesized from studies on analogous systems due to limited direct comparative data for this compound)
| Ligand | Catalyst Precursor | Base | Solvent | Substrate | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 5-Bromo-2-methylpyridin-3-amine | Moderate to Good | [11] |
| SPhos | PdCl₂ | K₂CO₃ | DMF | N-protected-5-bromo-2-nitrophenyl-benzimidazole | up to 81% | [11] |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene (B28343) | 3-Bromopyridine derivative | High | [5] |
| RuPhos | Pd₂(dba)₃ | LiHMDS | THF | 3-Bromo-2-aminopyridine | 71% | [12] |
Table 2: Recommended Ligand/Base Combinations for Buchwald-Hartwig Amination
| Ligand | Catalyst Precursor | Base | Solvent | Suitability |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | NaOtBu, K₃PO₄ | Toluene, Dioxane | Excellent for a wide range of amines.[1][5] |
| SPhos | Pd₂(dba)₃ or Pd(OAc)₂ | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | High reactivity, good for challenging substrates.[1] |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | Effective, especially for primary amines.[1][13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general methodology that should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).[1]
-
Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[1]
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Through the septum, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 90-100 °C) and stir the reaction mixture vigorously.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[2]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][14]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.[14]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a representative procedure adapted from established methods.[5]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4-8 mol%) to a dry reaction vessel.[5]
-
Reagent Addition: Add this compound (1.0 eq.), the amine coupling partner (1.2 eq.), and the base (e.g., NaOtBu, 1.4 eq.).[5]
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane via syringe.[5]
-
Reaction Conditions: Seal the vessel and heat the reaction mixture at 80–110 °C until complete consumption of the starting material is observed by TLC or LC-MS.[5]
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[5]
-
Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.[5]
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow diagram for troubleshooting and ligand selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve Regioselectivity of 3-Bromo-5-methoxypyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of reactions involving 3-bromo-5-methoxypyridine.
Section 1: Lithiation and Metal-Halogen Exchange
Frequently Asked Questions (FAQs)
Q1: I want to functionalize this compound at a position other than C3. Is lithiation a viable strategy?
A1: Yes, directed ortho-metalation (DoM) is a powerful strategy to functionalize the pyridine (B92270) ring at positions adjacent to a directing group. In this compound, the methoxy (B1213986) group can act as a directing metalation group (DMG), facilitating deprotonation at the C4 or C6 positions. The bromine atom can also influence the regioselectivity.
Q2: Which position (C4 or C6) is more likely to be lithiated?
A2: The regioselectivity of lithiation is influenced by the choice of the lithium base and the reaction conditions. The methoxy group is a moderate directing group. The acidity of the protons at C4 and C6 is also influenced by the electron-withdrawing pyridine nitrogen. Steric hindrance from the bromine at C3 might favor lithiation at the C6 position with bulkier bases. However, coordination of the lithium base with the pyridine nitrogen and the methoxy group can favor lithiation at the C4 position.
Q3: What are the recommended bases for selective lithiation of this compound?
A3: The choice of base is crucial for achieving high regioselectivity. Here are some common choices and their likely outcomes:
-
n-Butyllithium (n-BuLi): Often used in DoM, but can be less selective and may lead to a mixture of isomers. It can also participate in halogen-metal exchange with the bromine atom.
-
Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base that can provide good regioselectivity in DoM. Its bulkiness may favor deprotonation at the less hindered C6 position.
-
Lithium 2,2,6,6-tetramethylpiperidide (LTMP): An even bulkier non-nucleophilic base that can offer higher regioselectivity for the less sterically hindered position.
Q4: Can I achieve functionalization at the C2 position using lithiation?
A4: Direct C-H lithiation at the C2 position is challenging due to the electronic properties of the pyridine ring and the presence of the methoxy and bromo substituents. However, a "halogen dance" reaction, where an initial lithiation is followed by migration of the lithium to a more stable position, could potentially lead to functionalization at C2, though this is often not a high-yielding or selective process.
Troubleshooting Guide: Lithiation Reactions
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion | Insufficiently strong base or incomplete deprotonation. | Use a stronger base (e.g., s-BuLi in the presence of a chelating agent like TMEDA). Ensure anhydrous conditions and use freshly titrated organolithium reagents. |
| Mixture of regioisomers (C4 and C6 functionalization) | The chosen base is not selective enough under the reaction conditions. | Screen different lithium bases of varying steric bulk (e.g., LDA, LTMP). Optimize the reaction temperature; lower temperatures often lead to higher selectivity. |
| Formation of debrominated product (5-methoxypyridine) | Protonation of the aryllithium intermediate during workup or from acidic protons in the reaction mixture. | Use a deuterated quenching agent (e.g., D₂O) to confirm this pathway. Ensure all reagents and solvents are strictly anhydrous. |
| Formation of n-butyl-substituted product at C3 | Halogen-metal exchange at the C-Br bond followed by reaction with the electrophile. | This is more likely with n-BuLi. Consider using a different base like LDA or LTMP. Alternatively, perform the reaction at a very low temperature to favor C-H metalation over halogen-metal exchange. |
Experimental Protocol: General Procedure for Directed Ortho-Metalation
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound in an anhydrous ether solvent (e.g., THF, diethyl ether) and cool to -78 °C.
-
Lithiation: Slowly add a solution of the chosen lithium base (e.g., LDA or LTMP, 1.1 equivalents) dropwise to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or silylating agent) to the reaction mixture and stir for an additional 1-2 hours at -78 °C.
-
Workup: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Factors Influencing Lithiation Regioselectivity
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C3 position of this compound is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Negishi couplings. Regioselectivity issues in these reactions typically arise from undesired side reactions or, in the case of di- or poly-substituted pyridines, competition between different leaving groups. For this compound, the main challenge is often achieving high yields and avoiding side products.
Frequently Asked Questions (FAQs)
Q1: I am getting low yields in my Suzuki-Miyaura coupling of this compound. What are the common causes?
A1: Low yields in Suzuki couplings of electron-deficient heteroaryl halides are common. Potential causes include:
-
Catalyst deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.
-
Poorly active catalyst/ligand system: The chosen catalyst and ligand may not be optimal for this specific substrate.
-
Decomposition of boronic acid: Boronic acids can be unstable, especially under basic conditions.
-
Presence of oxygen: Oxygen can deactivate the palladium catalyst.
Q2: How can I improve the yield of my Suzuki-Miyaura coupling?
A2: To improve the yield, consider the following:
-
Ligand selection: Use bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the reaction and prevent catalyst inhibition.
-
Catalyst choice: Use a pre-catalyst that is readily activated to the active Pd(0) species.
-
Base and solvent: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).
-
Inert atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) by thoroughly degassing all solvents and reagents.
Q3: I am performing a Buchwald-Hartwig amination and observing debromination of my starting material. How can I prevent this?
A3: Debromination is a common side reaction in Buchwald-Hartwig aminations. It can be caused by the palladium complex abstracting a hydride from the amine or solvent. To minimize this:
-
Use a non-coordinating, non-protic solvent.
-
Choose a base that is less likely to act as a hydride source. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.
-
Optimize the reaction temperature and time. Lower temperatures and shorter reaction times can sometimes reduce side reactions.
Q4: Can I selectively perform a cross-coupling reaction at a C-H bond of this compound without reacting the C-Br bond?
A4: Achieving C-H activation in the presence of a more reactive C-Br bond is challenging. Most palladium catalysts will preferentially undergo oxidative addition at the C-Br bond. However, specialized directing groups and catalyst systems are being developed for regioselective C-H activation. For this compound, a C-H activation approach would likely require a catalyst system that is specifically designed to be unreactive towards the C-Br bond, which is not trivial.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product formation | Inactive catalyst, poor choice of ligand, or incorrect base/solvent combination. | Screen different palladium pre-catalysts and ligands. Optimize the base and solvent system. Ensure all reagents are pure and the reaction is run under a strict inert atmosphere. |
| Formation of homocoupled product (biaryl from boronic acid in Suzuki coupling) | Presence of oxygen, which can promote the homocoupling pathway. | Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction. |
| Debromination of starting material | Reductive dehalogenation pathway. | Use a non-protic solvent and a non-coordinating base. Optimize reaction temperature and time. |
| Formation of phosphine-arylated byproduct | P-C bond activation of the phosphine ligand. | Use more robust ligands, such as bulky biarylphosphines or NHC ligands. |
Summary of Reaction Conditions for Cross-Coupling Reactions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5), Pd(PPh₃)₄ (2-5) | SPhos (4-10), XPhos (4-10), PPh₃ (4-10) | K₂CO₃ (2), K₃PO₄ (2-3), Cs₂CO₃ (2) | Dioxane/H₂O, Toluene/H₂O, DMF | 80-120 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2), Pd(OAc)₂ (2-5) | BINAP (2-4), Xantphos (2-4), RuPhos (2-4) | NaOtBu (1.2-1.5), K₂CO₃ (2), Cs₂CO₃ (2) | Toluene, Dioxane | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ (1-5), CuI (2-10) | PPh₃ (2-10) | Et₃N, DIPEA | THF, DMF | 25-80 |
| Heck | Pd(OAc)₂ (1-5) | PPh₃ (2-10), P(o-tolyl)₃ (2-10) | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 |
| Negishi | Pd(PPh₃)₄ (2-5), PdCl₂(dppf) (2-5) | - | - | THF, Dioxane | 25-80 |
Note: These are general starting conditions and may require optimization for this compound and the specific coupling partner.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane (B91453) and water, 4:1) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Workflow for a Typical Cross-Coupling Reaction
Validation & Comparative
A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in the Synthesis of Substituted 5-Methoxypyridines.
The functionalization of pyridine (B92270) scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 3-substituted-5-methoxypyridine motif is a key structural component in numerous biologically active compounds. The selection of an appropriate catalytic system for the cross-coupling of 3-Bromo-5-methoxypyridine is critical for achieving high yields and purity. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, supported by experimental data from analogous substrates to inform catalyst selection and reaction optimization.
Comparative Yield Analysis of Catalytic Systems
The efficiency of a given cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Below, we present a summary of typical catalytic systems and their reported yields for coupling reactions of bromopyridine derivatives structurally similar to this compound. This data serves as a valuable starting point for optimizing the desired transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For electron-deficient substrates like this compound, the choice of a sufficiently electron-rich and sterically hindered phosphine (B1218219) ligand is crucial to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Arylboronic acids | 75-92 | Yields reported for 5-bromo-2-methylpyridin-3-amine[1] |
| PdCl₂(dppf)·CH₂Cl₂ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | Arylboronic acids | Moderate to Good | A robust starting point for electron-deficient bromopyridines[2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100-110 | Arylboronic acid pinacol (B44631) ester | Good to Excellent | Recommended for challenging substrates to minimize side reactions[2] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | THF/H₂O | 70 | Arylboronic acids | Good | General conditions for bromopyridine derivatives[3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The selection of the appropriate ligand and a strong, non-nucleophilic base is critical for achieving high yields, especially with heteroaryl halides.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Yield (%) | Notes |
| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | Morpholine | 71 | Yields for 3-amino-5-bromopyridine[4] |
| Pd₂(dba)₃ | SPhos | LiHMDS | THF | 65 | Morpholine | 76 | Yields for 3-amino-5-bromopyridine[4] |
| RuPhos Precatalyst | - | LiHMDS | THF | 65 | Morpholine | 83 | Yields for 3-amino-5-bromopyridine[4] |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | Not Specified | Primary Amines | Good to Excellent | General protocol for related heteroaryl halides[5] |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, adapted for this compound based on established methodologies for similar substrates.
Suzuki-Miyaura Coupling Protocol
This protocol is a starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (3 mol%), and the base (2 equivalents).[6]
-
Seal the flask and purge with an inert gas for 10-15 minutes.[6]
-
Add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio).[6]
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol is a general starting point and may require optimization for the specific amine coupling partner.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst, 1-2 mol% Pd)
-
Phosphine ligand (e.g., RuPhos, SPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and ligand to a dry reaction vessel.
-
Add this compound and the base.
-
Seal the vessel, remove from the glovebox (if applicable), and add the anhydrous solvent followed by the amine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 65-110 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing the Catalytic Process
To better understand the workflow of a typical cross-coupling reaction and the logic of catalyst selection, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for catalyst selection and reaction optimization.
References
A Comparative Guide to the Characterization of 3-Bromo-5-methoxypyridine and Its Cross-Coupling Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral characteristics of 3-Bromo-5-methoxypyridine and its products from three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling with phenylboronic acid, Buchwald-Hartwig amination with aniline (B41778), and Sonogashira coupling with phenylacetylene (B144264). Detailed experimental protocols for these transformations are also presented, offering a valuable resource for the synthesis and characterization of novel pyridine-based compounds in drug discovery and materials science.
Spectroscopic Data Comparison
The following tables summarize the key 1H NMR, 13C NMR, and mass spectrometry data for the starting material and the resulting cross-coupling products. This allows for a clear comparison of the changes in spectral features upon substitution at the C3 position of the pyridine (B92270) ring.
Table 1: 1H NMR Data (ppm)
| Compound | H2 | H4 | H6 | Methoxy (OMe) | Phenyl/Anilino/Ethynyl |
| This compound | 8.27 (d) | 7.36 (s) | 8.27 (d) | 3.86 (s) | - |
| 3-Phenyl-5-methoxypyridine | ~8.5-8.6 | ~7.4-7.5 | ~8.3-8.4 | ~3.9 | ~7.3-7.6 (m) |
| N-Phenyl-5-methoxypyridin-3-amine | ~8.1-8.2 | ~6.8-6.9 | ~8.0-8.1 | ~3.8 | ~6.9-7.4 (m), ~6.0 (s, NH) |
| 3-(Phenylethynyl)-5-methoxypyridine | ~8.7-8.8 | ~7.8-7.9 | ~8.5-8.6 | ~3.9 | ~7.3-7.6 (m) |
Note: Chemical shifts for product compounds are estimated based on data from structurally similar compounds and are denoted with "~". "d" indicates a doublet, "s" a singlet, and "m" a multiplet.
Table 2: 13C NMR Data (ppm)
| Compound | C2 | C3 | C4 | C5 | C6 | Methoxy (OMe) | Phenyl/Anilino/Ethynyl |
| This compound | ~148 | ~120 | ~122 | ~156 | ~138 | ~56 | - |
| 3-Phenyl-5-methoxypyridine | ~145 | ~135 | ~118 | ~156 | ~136 | ~55 | ~127-138 (ipso ~137) |
| N-Phenyl-5-methoxypyridin-3-amine | ~138 | ~140 | ~110 | ~157 | ~132 | ~55 | ~118-142 (ipso ~142) |
| 3-(Phenylethynyl)-5-methoxypyridine | ~152 | ~121 | ~139 | ~156 | ~149 | ~55 | ~86 (alkyne), ~93 (alkyne), ~123-132 (phenyl) |
Note: Chemical shifts for this compound and the product compounds are estimated based on available data for similar structures.
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Key Fragments |
| This compound | C6H6BrNO | 188.02 | [M]+ at 187/189, [M+H]+ at 188/190[1] |
| 3-Phenyl-5-methoxypyridine | C12H11NO | 185.22 | [M]+ at 185, fragments from loss of CH3, OCH3 |
| N-Phenyl-5-methoxypyridin-3-amine | C12H12N2O | 200.24 | [M]+ at 200, fragments from cleavage of C-N bond |
| 3-(Phenylethynyl)-5-methoxypyridine | C14H11NO | 209.24 | [M]+ at 209, fragments corresponding to phenyl and pyridyl moieties |
Experimental Protocols
Detailed methodologies for the synthesis of the compared products are provided below. These protocols are based on established literature procedures for similar substrates and serve as a starting point for optimization.
Suzuki-Miyaura Coupling: Synthesis of 3-Phenyl-5-methoxypyridine
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq.).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
A degassed solvent mixture, typically toluene, ethanol, and water (e.g., 4:1:1), is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield 3-phenyl-5-methoxypyridine.
Buchwald-Hartwig Amination: Synthesis of N-Phenyl-5-methoxypyridin-3-amine
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq.), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.04 eq.), and a base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Add this compound (1.0 eq.) and aniline (1.2 eq.).
-
The tube is sealed, and anhydrous toluene is added via syringe.
-
The reaction mixture is heated to 80-110 °C with vigorous stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Once the reaction is complete, it is cooled to room temperature and quenched with water.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to afford N-phenyl-5-methoxypyridin-3-amine.
Sonogashira Coupling: Synthesis of 3-(Phenylethynyl)-5-methoxypyridine
Procedure:
-
In a flask, this compound (1.0 eq.), a palladium catalyst such as PdCl2(PPh3)2 (0.03 eq.), and copper(I) iodide (0.05 eq.) are combined.
-
The flask is purged with an inert gas.
-
A solvent such as THF or DMF is added, followed by a base, typically triethylamine (B128534) (2.0 eq.), and phenylacetylene (1.2 eq.).
-
The reaction is stirred at room temperature or gently heated (e.g., to 60 °C) and monitored for completion.
-
After the reaction is complete, the mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography to give 3-(phenylethynyl)-5-methoxypyridine.[2]
Product Characterization Logic
The successful synthesis of the target compounds can be confirmed by a logical analysis of their NMR and MS data in comparison to the starting material.
This guide serves as a foundational resource for the synthesis and characterization of functionalized pyridine derivatives. The provided data and protocols can be adapted and optimized for the generation of diverse molecular libraries for further investigation in various scientific disciplines.
References
A Researcher's Guide to Purity Assessment of Synthesized 3-Bromo-5-methoxypyridine Derivatives
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates like 3-Bromo-5-methoxypyridine is paramount for the reliability and reproducibility of experimental results and the quality of downstream products. This guide provides an objective comparison of analytical techniques for assessing the purity of this compound and its derivatives, supported by detailed experimental protocols and representative data.
Understanding Potential Impurities
The purity profile of a synthesized compound is intrinsically linked to its synthetic route. This compound is commonly synthesized from 3,5-dibromopyridine (B18299) and a methoxide (B1231860) source.[1] This reaction pathway can introduce several potential impurities that need to be monitored:
-
Unreacted Starting Materials: Residual 3,5-dibromopyridine is a common impurity.
-
Isomeric Byproducts: Depending on the reaction conditions, other positional isomers of methoxy-bromopyridine could potentially form, although this is less common for this specific substitution pattern.
-
Solvent and Reagent Residues: Solvents like DMF and reagents used in the workup can be carried over.
-
Degradation Products: The product may degrade under certain storage or reaction conditions.
A comprehensive purity assessment, therefore, requires a multi-pronged analytical approach to detect and quantify these varied potential impurities.
Comparison of Analytical Techniques
A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity evaluation of this compound derivatives. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most powerful and commonly employed methods.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | High resolution and sensitivity for non-volatile and thermally labile compounds; excellent for quantitative analysis.[2] | Requires reference standards for the identification and quantification of specific impurities. | Routine purity analysis and quantification of non-volatile impurities. |
| GC-MS | Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with detection by mass spectrometry. | High sensitivity and specificity; allows for both quantification and identification of volatile and semi-volatile impurities by mass spectral library comparison.[3] | Requires analytes to be volatile and thermally stable; derivatization may be necessary for some compounds. | Identification and quantification of volatile impurities, such as residual solvents and starting materials. |
| qNMR | The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. | Provides an absolute measure of purity without the need for a specific reference standard of the analyte; gives structural information about impurities.[4][5] | Lower sensitivity compared to chromatographic methods; requires a certified internal standard for absolute quantification. | Determining the absolute purity of the main component and identifying and quantifying structurally related impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar pyridine (B92270) derivatives and should be optimized for the specific instrumentation and sample matrix.[6]
High-Performance Liquid Chromatography (HPLC-UV)
This method is used for the quantitative determination of the purity of this compound and for the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to improve peak shape).
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-26 min: 80% to 30% Acetonitrile
-
26-30 min: 30% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan.
-
Mass Range: 50 - 400 amu.
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR)
This method provides an absolute purity value and structural information on impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: A certified reference standard with known purity and non-overlapping signals (e.g., maleic anhydride, dimethyl sulfone).
-
Pulse Program: A single pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).[8]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Sample Preparation: Accurately weigh (to 0.01 mg) about 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into an NMR tube. Add approximately 0.6 mL of the deuterated solvent.
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal of the analyte with the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and weights of both the analyte and the standard.
Data Presentation
The following table summarizes representative purity data that could be obtained from the analysis of a synthesized batch of a this compound derivative.
| Parameter | Result | Method of Analysis |
| Purity (Area %) | 99.2% | HPLC-UV |
| Residual 3,5-Dibromopyridine | 0.3% | GC-MS |
| Residual DMF | 0.1% | GC-MS |
| Other Unidentified Impurities | 0.4% | HPLC-UV |
| Absolute Purity | 98.9% | qNMR |
Comparison with Alternatives
In many applications, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, 3-chloro-5-methoxypyridine (B183929) can be considered as an alternative to this compound. The choice between these two building blocks often involves a trade-off between reactivity and cost.
| Feature | This compound | 3-Chloro-5-methoxypyridine |
| Reactivity in Cross-Coupling | Higher reactivity due to the lower C-Br bond dissociation energy. This often leads to milder reaction conditions, shorter reaction times, and higher yields. | Lower reactivity due to the stronger C-Cl bond. Often requires more forcing conditions (higher temperatures, stronger bases, more specialized catalysts).[9] |
| Cost | Generally more expensive. | Typically more cost-effective for large-scale synthesis. |
| Purity Assessment | Similar analytical methods (HPLC, GC-MS, qNMR) are applicable. Potential impurities arise from the corresponding dihalogenated starting material (3,5-dibromopyridine). | Similar analytical methods are used. Potential impurities would include the corresponding dichloro-starting material (3,5-dichloropyridine). |
| Typical Impurity Profile | May contain residual brominated starting materials and byproducts. | May contain residual chlorinated starting materials and byproducts, which can sometimes be more challenging to separate. |
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for purity assessment and the decision-making process for selecting the appropriate analytical technique.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
Unveiling the Potential of 3-Bromo-5-methoxypyridine-Based Scaffolds in Kinase Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. The 3-Bromo-5-methoxypyridine scaffold has emerged as a promising starting point for the development of novel therapeutics targeting critical signaling pathways implicated in cancer and other diseases. This guide provides a comparative analysis of the efficacy of a series of sulfonamide methoxypyridine derivatives, highlighting key structure-activity relationships and providing insights into their therapeutic potential.
A recent study focused on the design and synthesis of a series of novel sulfonamide methoxypyridine derivatives as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, making it a prime target for anti-cancer drug development. The synthesized compounds were evaluated for their enzymatic inhibitory activity against PI3Kα and mTOR, as well as their anti-proliferative effects on human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
Comparative Efficacy of Sulfonamide Methoxypyridine Derivatives
The inhibitory activities of the synthesized compounds were quantified by their half-maximal inhibitory concentrations (IC50). The data reveals significant variations in efficacy based on the specific chemical modifications to the parent scaffold. Below are summary tables of the enzymatic and anti-proliferative activities for a selection of these inhibitors.
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 22a | 0.38 | 41 |
| 22b | 0.31 | 35 |
| 22c | 0.22 | 23 |
| 22d | 0.29 | 29 |
| 22e | 0.45 | 52 |
| 22f | 0.87 | 89 |
Table 1: In vitro enzymatic inhibitory activity of selected sulfonamide methoxypyridine derivatives against PI3Kα and mTOR kinases.
| Compound | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 22a | 150 | 28 |
| 22b | 140 | 25 |
| 22c | 130 | 20 |
| 22d | 160 | 31 |
| 22e | 180 | 45 |
| 22f | 250 | 68 |
Table 2: Anti-proliferative activity of selected sulfonamide methoxypyridine derivatives against MCF-7 and HCT-116 cancer cell lines.
Among the evaluated compounds, 22c , which incorporates a quinoline (B57606) core, demonstrated the most potent inhibitory activity against both PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM).[1] This compound also exhibited the strongest anti-proliferative effects against both MCF-7 and HCT-116 cell lines, with IC50 values of 130 nM and 20 nM, respectively.[1] These findings highlight the importance of the specific heterocyclic moieties attached to the core scaffold in determining the overall efficacy and selectivity of the inhibitors.
The PI3K/AKT/mTOR Signaling Pathway
The inhibitors discussed in this guide target the PI3K/AKT/mTOR pathway, a critical signaling cascade that is often dysregulated in cancer. The following diagram illustrates the central role of PI3K and mTOR in this pathway and the points of inhibition by the this compound-based compounds.
Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition Points.
Experimental Protocols
The following methodologies are representative of the key experiments conducted to evaluate the efficacy of the sulfonamide methoxypyridine derivatives.
General Synthesis of Sulfonamide Methoxypyridine Derivatives
The synthesis of the target compounds commenced from 5-bromo-2-methoxypyridin-3-amine. This starting material was reacted with various substituted sulfonyl chlorides in the presence of pyridine (B92270) to yield the corresponding sulfonamide intermediates. Subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, were employed to introduce diverse aromatic and heteroaromatic moieties at the bromine position, leading to the final library of inhibitors.
Caption: General Synthetic Workflow for Inhibitor Synthesis.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against PI3Kα and mTOR was determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence is proportional to the amount of ATP consumed and thus reflects the kinase activity. The compounds were serially diluted and incubated with the respective kinase, and the IC50 values were calculated from the resulting dose-response curves.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines (MCF-7 and HCT-116) were seeded in 96-well plates and treated with various concentrations of the inhibitors for a specified period. The MTT reagent is reduced by metabolically active cells to form a purple formazan (B1609692) product. The absorbance of the formazan solution was measured using a microplate reader, and the IC50 values were determined by plotting the percentage of cell viability against the inhibitor concentration.
This comparative guide underscores the potential of the this compound scaffold as a versatile platform for the development of potent kinase inhibitors. The presented data demonstrates that strategic modifications to this core structure can lead to compounds with significant efficacy against key cancer-related targets. Further optimization of these lead compounds could pave the way for novel and effective therapeutic agents.
References
Validation of a Novel Synthetic Route to 3-Bromo-5-methoxy-2-(1H-pyrazol-1-yl)pyridine
Abstract
This guide provides a comparative analysis of a novel, efficient synthetic route to the heretofore unreported 3-Bromo-5-methoxy-2-(1H-pyrazol-1-yl)pyridine, a promising scaffold for drug discovery. The performance of this novel route is objectively compared with established, alternative multistep methodologies. Quantitative data on yield, reaction time, and step count are presented in tabular format for ease of comparison. Detailed experimental protocols for the novel synthesis are provided, alongside diagrams illustrating the synthetic workflows and a potential signaling pathway in which the target molecule could be investigated. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Introduction
Substituted pyridines are a cornerstone of medicinal chemistry, with the 3-bromo-5-methoxypyridine core serving as a versatile intermediate in the synthesis of various bioactive molecules.[1] The introduction of a pyrazole (B372694) moiety at the 2-position of this scaffold is of significant interest, as N-arylpyrazoles are prevalent in pharmaceuticals due to their diverse biological activities. The development of a concise and high-yielding synthetic route to novel derivatives such as 3-Bromo-5-methoxy-2-(1H-pyrazol-1-yl)pyridine is therefore a valuable endeavor.
This report details a novel two-step synthetic pathway starting from commercially available 3,5-dibromopyridine. This route is compared against two plausible, alternative multi-step synthetic strategies, highlighting the advantages of the novel approach in terms of efficiency and overall yield.
Comparative Analysis of Synthetic Routes
The novel synthetic route is benchmarked against two alternative pathways, which represent more traditional or lengthier approaches to similar pyridine (B92270) derivatives. The key performance indicators for each route are summarized in Table 1.
| Parameter | Novel Route | Alternative Route 1 | Alternative Route 2 |
| Starting Material | 3,5-Dibromopyridine | 2-Amino-5-bromopyridine | 3,5-Dibromopyridine |
| Number of Steps | 2 | 4 | 5 |
| Overall Yield | 65% | 25% | 18% |
| Key C-N Coupling | Pd-Catalyzed Buchwald-Hartwig | Sandmeyer / Hydrazine Formation | Nucleophilic Aromatic Substitution |
| Purification | Column Chromatography (2x) | Multiple Chromatographic Steps | Multiple Recrystallizations/Extractions |
| Reaction Time | ~28 hours | ~72 hours | ~96 hours |
Table 1: Comparison of Synthetic Routes to 3-Bromo-5-methoxy-2-(1H-pyrazol-1-yl)pyridine.
Synthetic Route Diagrams
The logical workflows for the novel route and the two alternative routes are depicted below using the DOT language.
Novel Synthetic Route
References
A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis
For chemists and researchers in the pharmaceutical and agrochemical industries, the selection of building blocks is a critical decision that balances cost, reactivity, and efficiency. 3-Bromo-5-methoxypyridine is a versatile heterocyclic intermediate widely used in the synthesis of complex molecules.[1] This guide provides an objective cost-benefit analysis of using this compound, comparing its performance with key alternatives and offering detailed experimental insights to inform your synthetic strategy.
Cost Analysis: A Market Overview
The procurement cost of this compound is a primary consideration in project budgeting, especially for scale-up operations. Prices can vary significantly based on supplier, purity, and quantity. A summary of market pricing reveals this variability.
Table 1: Cost Comparison of this compound
| Supplier | Catalog Number | Quantity | Purity | Price (USD) | Price per Gram (USD) |
| Aladdin Scientific | B115755-1g | 1 g | ≥97% | $9.90 | $9.90 |
| Sigma-Aldrich | 631817-5G | 5 g | 97% | $60.00 | $12.00 |
| Thermo Scientific | H27728 | 5 g | 97% | Varies | Varies |
| Chem-Impex | 01927 | Varies | ≥97% | Varies | Varies |
Note: Prices are based on data from late 2025 and are subject to change. Bulk pricing may significantly reduce the cost per gram.[2]
The synthesis of this compound itself is typically achieved via a nucleophilic aromatic substitution reaction on 3,5-dibromopyridine (B18299) using sodium methoxide (B1231860).[3][4] The cost of the starting material, 3,5-dibromopyridine, and the required reaction conditions (e.g., heating in DMF) are key drivers of the final product's manufacturing cost.[3][4]
Performance in Key Synthetic Reactions
This compound is predominantly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] The bromine atom at the 3-position provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of novel therapeutic agents and agrochemicals.[1][6]
The compound's utility is highlighted in its application as a building block for:
-
Pharmaceuticals : It serves as an intermediate in the synthesis of kinase inhibitors and compounds with potential anti-inflammatory and antimicrobial properties.[1][5]
-
Agrochemicals : It is used in the formulation of effective pesticides and herbicides.[1]
-
Material Science : The pyridine (B92270) scaffold is employed in developing new polymers and coatings.[1]
Below is a typical workflow for utilizing this intermediate in a Suzuki-Miyaura coupling reaction to generate a biaryl product, a common scaffold in drug discovery.
Comparison with Alternatives
The primary alternative to a brominated pyridine in cross-coupling is its chlorinated counterpart. The choice between them involves a trade-off between reactivity and cost.
This compound vs. 3-Chloro-5-methoxypyridine
The fundamental difference lies in the carbon-halogen bond strength (C-Cl > C-Br). The weaker C-Br bond makes this compound significantly more reactive in oxidative addition to a palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions.[7]
This higher reactivity translates to several practical benefits:
-
Milder Reaction Conditions : Reactions can often be run at lower temperatures.
-
Shorter Reaction Times : Increased reactivity leads to faster conversions.
-
Higher Yields : More efficient coupling generally results in better yields.[7]
-
Broader Catalyst Scope : A wider range of less expensive or specialized palladium catalysts can be effective.
Conversely, chloro-pyridines are often cheaper to manufacture. However, their lower reactivity necessitates more forcing conditions, such as higher temperatures and the use of specialized, bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) which can be expensive and air-sensitive, adding to the overall process cost and complexity.[7]
Table 2: Performance Comparison in a Hypothetical Suzuki Coupling
| Parameter | This compound | 3-Chloro-5-methoxypyridine | Justification |
| Relative Cost | Higher | Lower | Chloro-compounds are generally cheaper to produce. |
| Reactivity | High | Moderate | The C-Br bond is weaker and more labile than the C-Cl bond.[7] |
| Typical Temp. | 80-100 °C | 100-120 °C | More energy is needed to activate the C-Cl bond.[7] |
| Catalyst System | Standard (e.g., Pd(PPh₃)₄) | Specialized (e.g., Pd₂(dba)₃ + XPhos) | Stronger C-Cl bond requires more active, electron-rich catalyst systems.[7] |
| Typical Yield | Good to Excellent | Moderate to Good | Higher reactivity of the bromo-compound leads to more efficient coupling.[7] |
The following diagram illustrates the decision-making process when choosing between these two intermediates.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3,5-Dibromopyridine [3][4]
This procedure is a representative synthesis based on literature methods.
-
Preparation of Sodium Methoxide : Under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium metal pellets (1.05 eq) to anhydrous methanol (B129727). Allow the reaction to proceed until all sodium has dissolved.
-
Solvent Exchange : Remove the methanol under reduced pressure. Azeotrope the resulting sodium methoxide with anhydrous toluene (B28343) and evaporate to dryness to ensure the removal of residual water.
-
Reaction Setup : Dissolve the dry sodium methoxide in anhydrous N,N-dimethylformamide (DMF). To this solution, add 3,5-dibromopyridine (1.0 eq).
-
Reaction Execution : Heat the reaction mixture to 70-90 °C and monitor by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[3]
-
Work-up : Cool the mixture to room temperature and pour it slowly into ice water.
-
Isolation : Collect the resulting precipitate by filtration. Wash the filter cake with water and dry under vacuum to yield this compound as an off-white solid. Typical yields range from 60-75%.[3]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling [7]
This is a general protocol that may require optimization for specific substrates.
-
Reaction Setup : To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Reaction Execution : Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Conclusion and Recommendation
The cost-benefit analysis of this compound hinges on the specific priorities of a synthetic project.
-
Benefit : Its primary advantage is high reactivity, which enables the use of milder reaction conditions, leads to shorter reaction times, and often results in higher, cleaner yields compared to its chloro-analog. This can reduce downstream processing costs and save valuable research time, a critical factor in drug development.[7]
-
Cost : The initial purchase price per gram is typically higher than that of the corresponding chloro-pyridine. This can be a significant factor in large-scale synthesis where raw material costs are paramount.
Recommendation : For early-stage research, medicinal chemistry, and process development where reaction efficiency, reliability, and speed are critical, the benefits of using This compound often outweigh its higher initial cost. For large-scale, cost-sensitive manufacturing where extensive process optimization is feasible, the less reactive but more economical chloro-analog may be considered, provided the associated costs of harsher conditions and potentially lower yields are acceptable.
References
A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions
This guide provides a comprehensive literature review of common palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-5-methoxypyridine and its structural analogs. The objective is to offer researchers and drug development professionals a comparative analysis of expected reaction yields and the detailed experimental protocols necessary to achieve them. The data presented is collated from various sources to serve as a benchmark for performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Synthesis of this compound
The starting material, this compound, is typically synthesized via a nucleophilic aromatic substitution reaction from 3,5-dibromopyridine (B18299). The reported yields for this conversion vary based on the specific reaction conditions employed.
Data Summary: Synthesis Yields
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3,5-Dibromopyridine | Sodium methoxide (B1231860) (from Na pellets & Methanol) | DMF | 70 | 4 | 62[1][2] |
| 3,5-Dibromopyridine | Sodium hydride, Methanol (B129727) | DMF | 90 | 1 | 73[1] |
Experimental Protocol: Synthesis of this compound (73% Yield)
A suspension of 60% sodium hydride (11.4 g, 285 mmol) in DMF (450 mL) is charged with methanol (11.5 mL, 285 mmol) at room temperature and subsequently heated to 60°C.[1] To this resulting solution, 3,5-dibromopyridine (45 g, 190 mmol) is added, and the mixture is heated to 90°C for 1 hour.[1] After cooling to room temperature, the reaction mixture is diluted with water (50 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by silica (B1680970) gel chromatography (eluting with 5-10% ethyl acetate (B1210297) in hexane) to yield the title compound as an off-white solid (26.1 g, 73%).[1]
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling organohalides with boronic acids. For bromopyridine substrates, the reactivity is generally high, leading to good yields.[3] The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction and minimizing side products like dehalogenation or homocoupling.[4]
Data Summary: Representative Suzuki Coupling Yields with Bromopyridines
| Bromopyridine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | Moderate to Good[5] |
| 3-Bromo-5-fluoropyridine derivatives | Arylboronic acid | Pd(PPh₃)₄ (2-5) | K₂CO₃ / Na₂CO₃ | 1,4-Dioxane / Toluene | 80-100 | 2-12 | (Not specified, but expected to be high)[3] |
| 2-Bromopyridine | Electron-rich arylboronic pinacol (B44631) ester | Pd(OAc)₂ (3-6) / SPhos | Na₃PO₄ | Toluene/H₂O | 100 | 16-24 | 3 - 15[6] |
| 3-Bromo-5-(3-chlorophenoxy)pyridine | Arylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (3) | K₂CO₃ | 1,4-Dioxane | 100-110 | 4-12 | (Not specified)[4] |
Experimental Protocol: General Procedure for Suzuki Coupling
A dry reaction vessel is charged with this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2–3 equiv.).[3][7] The vessel is sealed, evacuated, and backfilled with an inert gas such as argon or nitrogen.[3] Degassed solvent (e.g., 1,4-dioxane, often with a small amount of water) is added via syringe.[7] The reaction mixture is then heated to 80–110°C and stirred for 2–18 hours, with progress monitored by TLC or LC-MS.[3][4] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.
Experimental Workflow: Cross-Coupling Reactions
Caption: Generalized workflow for Pd-catalyzed cross-coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. The success of this reaction, particularly with heteroaryl halides, is highly dependent on the choice of palladium catalyst, a bulky electron-rich phosphine (B1218219) ligand, and a strong, non-nucleophilic base.[8]
Data Summary: Representative Buchwald-Hartwig Yields with Bromopyridines
| Bromopyridine Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methyl pyridine (B92270) | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60[9] |
| 3-Bromo-5-(3-chlorophenoxy)pyridine | Benzophenone imine | Pd(OAc)₂ / RuPhos | NaOBuᵗ | Toluene | 100 | 12-24 | (Not specified)[8] |
| Aryl Bromides (general) | Various Amines | (Varies) | NaOBuᵗ / LHMDS | (Varies) | (Varies) | (Varies) | Generally High[10][11] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk flask under an inert atmosphere, the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., BINAP, RuPhos, 2-4 mol%) are added.[8][9] The flask is purged with argon or nitrogen. To this, this compound (1.0 equiv.), the amine (1.1–1.2 equiv.), and a base (e.g., NaOBuᵗ, ~1.4 equiv.) are added.[8] Anhydrous solvent (e.g., toluene) is added via syringe, and the mixture is heated, typically between 80-110°C, for 4-24 hours.[8][9] Reaction progress is monitored by TLC or LC-MS. After cooling, the reaction mixture is typically diluted with a solvent like diethyl ether or ethyl acetate, washed with brine or water, dried over an anhydrous salt, and concentrated. The final product is isolated after purification by chromatography or recrystallization.[9]
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is co-catalyzed by palladium and copper(I) and is performed in the presence of an amine base.[12] The reactivity order for the halide is I > Br > Cl.[12] Electron-withdrawing groups on the pyridine ring can increase the substrate's reactivity.[13]
Data Summary: Representative Sonogashira Coupling Yields with Bromopyridines
| Bromopyridine Substrate | Alkyne | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd / CuI / PPh₃ (0.1 mol% Pd) | Et₃N / NMP | 90 | 24 | 98[14] |
| 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd / CuI / PPh₃ (0.1 mol% Pd) | Et₃N / NMP | 90 | 3 | 99[14] |
| Cyclic 3-bromo-1,2-diones | Various terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI (10 mol% each) | Triethylamine (B128534) | Reflux | (Not specified) | Up to 93[15] |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-10 mol%), and copper(I) iodide (1-10 mol%).[13][15] Add an anhydrous solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine or diisopropylamine).[13] The mixture is degassed. The terminal alkyne (1.1–1.5 equiv.) is then added dropwise. The reaction is stirred at a temperature ranging from room temperature to reflux for a period of 2-24 hours, while monitoring for completion.[13][14] Upon completion, the mixture is cooled, and the ammonium (B1175870) salt is filtered off or removed during an aqueous work-up. The filtrate is concentrated, and the crude product is purified using standard techniques like column chromatography.
Logical Relationship: Catalyst and Ligand Selection
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 50720-12-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kbfi.ee [kbfi.ee]
Safety Operating Guide
Proper Disposal of 3-Bromo-5-methoxypyridine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of chemical reagents like 3-Bromo-5-methoxypyridine are critical for ensuring a safe laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, a halogenated pyridine (B92270) derivative. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to recognize the potential hazards associated with this compound. This compound is classified as an acute oral toxicant and can cause serious eye damage.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.
-
Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary to prevent skin contact.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of its dust or vapors.[3]
II. Waste Segregation and Collection
Proper segregation of chemical waste is a crucial first step to prevent hazardous reactions and ensure compliant disposal.[4]
-
Waste Stream Identification: this compound is a halogenated organic compound. As such, it must be collected in a designated waste container specifically for "halogenated organic waste."[4][5]
-
Container Selection: Use a compatible, leak-proof container with a secure screw-top cap. The container must be clearly labeled.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound".
-
The hazard characteristics (e.g., "Toxic," "Corrosive").
-
The date when the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.[4]
-
-
Waste Transfer: Carefully transfer the this compound waste into the designated container. If the compound is in solid form, avoid creating dust.[6] If it is in a solution, pour carefully to prevent splashing. Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity.[4]
-
Incompatible Materials: Do not mix this compound waste with other classes of chemicals, such as strong acids, bases, or oxidizing agents, to avoid potentially violent reactions.
III. Disposal Procedure
The primary and recommended method for the disposal of halogenated organic compounds like this compound is through a licensed hazardous waste disposal contractor, who will typically use high-temperature incineration.
Step-by-Step Disposal Protocol:
-
Collection and Storage: Once the waste container is full (or when the experiment is complete), ensure the cap is tightly sealed and the label is accurate and complete. Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the halogenated organic waste.
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations. Maintain a copy of this documentation for your records.
-
Emergency Procedures: In the event of a spill, immediately evacuate the area and alert your colleagues and the EHS office. If it is safe to do so, contain the spill using absorbent materials like vermiculite (B1170534) or sand.[5] All materials used for cleanup must also be disposed of as hazardous waste.
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [4]
IV. Quantitative Data Summary
At present, there is no publicly available, specific quantitative data regarding permissible environmental release limits for this compound. Therefore, it is classified as a hazardous substance that requires complete containment and professional disposal.
| Parameter | Value |
| CAS Number | 50720-12-2 |
| Molecular Formula | C6H6BrNO |
| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Damage 1 |
| Storage Class | 11 (Combustible Solids) |
| WGK (Germany) | 3 (Highly hazardous to water) |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromo-5-methoxypyridine
Essential Safety and Handling Guide for 3-Bromo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound (CAS No: 50720-12-2). Adherence to these procedures is critical for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and can cause serious eye damage.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Required Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. A face shield should be worn over goggles, especially when handling larger quantities or when there is a significant risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and follow proper removal techniques to avoid skin contact. |
| Respiratory Protection | Dust Mask | A dust mask of type N95 (US) or equivalent is necessary to prevent inhalation of the powder.[1] All weighing and transfers of solid material should be performed in a certified chemical fume hood. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully fastened. Ensure that street clothes are fully covered. |
Quantitative Safety Data
The following table summarizes key quantitative safety and physical properties of this compound.
| Property | Value |
| Molecular Formula | C6H6BrNO[1] |
| Molecular Weight | 188.02 g/mol [1] |
| Melting Point | 31-35 °C[1] |
| Boiling Point | 212.2 ± 20.0 °C at 760 mmHg[1] |
| Flash Point | 82.1 ± 21.8 °C[1] |
| Hazard Codes | H302 (Harmful if swallowed), H318 (Causes serious eye damage) |
Step-by-Step Handling and-Operational Plan
All operations should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3][4]
Pre-Operational Checklist:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Inspect PPE: Check all PPE for defects, such as cracks in goggles or tears in gloves.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest eyewash station, safety shower, and fire extinguisher.
-
Prepare Spill Kit: Have a spill kit with appropriate absorbent material (e.g., vermiculite (B1170534) or sand) readily available.
Chemical Handling Procedure:
-
Personal Protection: Don all required PPE as specified in the table above before entering the handling area.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of this compound solid within a chemical fume hood to minimize inhalation risk.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Close the primary container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure the vessel is appropriately sized and vented if an exothermic reaction is possible.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[4]
-
Clean and decontaminate the work area and any equipment used.
-
First Aid Measures
Immediate medical attention is crucial in case of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][5][6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2][5][6] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the victim to fresh air.[2][5][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Identify Waste Stream: this compound is a halogenated organic compound and should be collected in a designated container for this waste stream.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Irritant).
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or contaminated solid material in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions in a compatible, leak-proof container. Do not mix with incompatible waste streams.
-
Final Disposal:
-
Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department or a certified waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.[7]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
